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  • Product: 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
  • CAS: 107166-95-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

The following technical guide details the synthesis protocol for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS: 107166-95-0). This document is structured for research and process chemists, focusing on mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis protocol for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS: 107166-95-0). This document is structured for research and process chemists, focusing on mechanistic rationale, scalability, and impurity control.

Executive Summary

Target Molecule: 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine CAS Registry Number: 107166-95-0 Molecular Formula: C₇H₉IN₂OS Molecular Weight: 296.13 g/mol [1]

This pyrimidine derivative serves as a high-value scaffold in medicinal chemistry and agrochemical synthesis. The C5-iodine handle renders it an excellent substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C4-methoxy and C2-methylthio groups provide orthogonal reactivity for further diversification.

The protocol below prioritizes the "Halogenation-Activation-Displacement" pathway. This route is preferred over direct iodination of the methoxy-pyrimidine for scale-up because it utilizes stable, crystalline intermediates and avoids the formation of regioisomeric N-alkylated byproducts common in direct alkylation strategies.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to install the iodine atom on the electron-rich pyrimidinone ring before converting the hydroxyl group to a leaving group. This leverages the natural nucleophilicity of the C5 position in 4-pyrimidinones.

  • Step 1 (Cyclization): Construction of the pyrimidine core using S-methylisothiourea and ethyl acetoacetate.

  • Step 2 (Iodination): Electrophilic aromatic substitution (EAS) at C5 using molecular iodine under basic conditions.

  • Step 3 (Activation): Conversion of the C4-hydroxyl to a C4-chloro leaving group using phosphorus oxychloride (

    
    ).
    
  • Step 4 (Functionalization): Regioselective

    
     displacement of the C4-chloride by methoxide.
    
Reaction Pathway Diagram

SynthesisRoute SM1 Ethyl Acetoacetate + S-Methylisothiourea Int1 6-Methyl-2-(methylthio) pyrimidin-4-ol (Scaffold) SM1->Int1 NaOH, H2O Cyclization Int2 5-Iodo-6-methyl-2- (methylthio)pyrimidin-4-ol (Iodinated Core) Int1->Int2 I2, NaOH C5-Iodination Int3 4-Chloro-5-iodo-6-methyl- 2-(methylthio)pyrimidine (Activated Electrophile) Int2->Int3 POCl3, Reflux Chlorination Target 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine (Target) Int3->Target NaOMe, MeOH SNAr Displacement

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target iodinated pyrimidine.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

This step builds the heterocyclic core. The use of S-methylisothiourea sulfate is preferred over thiourea followed by methylation, as it reduces the step count and avoids handling toxic methyl iodide in the first stage.

  • Reagents: S-Methylisothiourea sulfate (1.0 eq), Ethyl acetoacetate (1.0 eq), NaOH (2.0 eq), Water.

  • Procedure:

    • Dissolve NaOH (2.0 eq) in water. Add S-methylisothiourea sulfate (0.5 eq, as it is a hemisulfate) and stir at 0–5 °C.

    • Add ethyl acetoacetate (1.0 eq) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. A white precipitate may form.

    • Acidify the solution carefully with glacial acetic acid to pH ~5–6 to precipitate the product fully.

    • Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 60 °C.

  • Checkpoint: The product should be a white solid (MP: 218–220 °C). Confirm structure by

    
    H NMR (DMSO-
    
    
    
    ):
    
    
    2.15 (s, 3H, 6-Me), 2.45 (s, 3H, SMe), 5.95 (s, 1H, H-5).
Stage 2: C5-Iodination

Iodination is performed on the electron-rich pyrimidinone. The C5 position is highly nucleophilic due to the resonance donation from the N1/N3 lone pairs and the exocyclic oxygen.

  • Reagents: 6-Methyl-2-(methylthio)pyrimidin-4-ol (1.0 eq), Iodine (

    
    , 1.05 eq), NaOH (1.1 eq), Methanol/Water (1:1).
    
  • Procedure:

    • Dissolve the starting material in a 1:1 mixture of MeOH/Water containing NaOH (1.1 eq).

    • Heat the solution to 50 °C.

    • Add solid Iodine (

      
      ) portion-wise over 1 hour. The color will fade as iodine is consumed.
      
    • Stir at 50 °C for an additional 2 hours.

    • Cool to room temperature and neutralize with dilute HCl.

    • Isolation: Filter the resulting pale yellow solid (5-iodo derivative). Wash with water and dilute sodium thiosulfate solution to remove trace iodine.

  • Mechanism: Base-mediated formation of the enolate facilitates electrophilic attack by iodine at C5.

Stage 3: Chlorination (Activation)

Conversion of the tautomeric hydroxyl group (lactam) to the chloride (lactim ether precursor) activates the C4 position for nucleophilic attack.

  • Reagents: 5-Iodo-6-methyl-2-(methylthio)pyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (

    
    , 5–8 eq), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Place the dry 5-iodo intermediate in a round-bottom flask.

    • Add

      
       carefully (exothermic). Add a few drops of N,N-dimethylaniline.[2]
      
    • Reflux the mixture (approx. 105 °C) for 3–5 hours. Monitor by TLC (the polar starting material disappears; a non-polar spot appears).

    • Work-up (Critical Safety): Cool the mixture and remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice  with vigorous stirring to quench residual phosphoryl chlorides.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with

      
       (aq) and brine. Dry over 
      
      
      
      and concentrate.
  • Intermediate Data: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (CAS 111079-18-6).[3][4] This is a stable solid.

Stage 4: Methoxylation (Target Formation)

The final step is a regioselective


 reaction. The 4-chloro group is significantly more reactive than the 2-methylthio group due to the stronger activation by the adjacent nitrogens and the steric environment.
  • Reagents: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve the chloro-intermediate in anhydrous Methanol.

    • Cool to 0 °C.

    • Add NaOMe (solution in MeOH or solid) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

    • Monitor: TLC should show complete conversion. Avoid heating to reflux to prevent displacement of the 2-SMe group.

    • Isolation: Remove solvent under vacuum.[5] Resuspend residue in water and extract with Ethyl Acetate.

    • Purification: Recrystallization from Hexane/Ethyl Acetate or column chromatography if necessary.

Key Process Parameters & Data Summary

ParameterSpecification / ValueRationale
Overall Yield 45–60% (4 Steps)Losses primarily in isolation of intermediates.
Stoichiometry (Step 4) 1.05 eq NaOMeExcess base risks displacing the 2-SMe group (bis-methoxylation).
Temperature (Step 3) Reflux (105 °C)Required to drive the chlorination of the sterically crowded 5-iodo core.
Appearance White to Off-white solidTarget is crystalline.
1H NMR (Target)

4.01 (s, 3H, OMe), 2.55 (s, 3H, SMe), 2.60 (s, 3H, C6-Me)
Distinct singlet for O-Methyl is diagnostic.
Impurity Profile
  • Bis-methoxy impurity: Formed if Step 4 is overheated or excess NaOMe is used (displacement of 2-SMe).

  • De-iodinated product: Rare, but can occur during harsh

    
     reflux if traces of moisture generate HI.
    
  • N-Methyl isomer: Not formed in this route (unlike direct methylation of the pyrimidinone).

References

  • Scaffold Synthesis: ChemicalBook. (n.d.). "6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis." Retrieved from

  • Iodination Methodology: Molecules. (2022).[6] "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Retrieved from

  • Intermediate Verification: PubChem. (2025).[3][4] "4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (CAS 111079-18-6)."[3][4] Retrieved from [3]

  • Target Reactivity: Journal of Organic Chemistry. (2016). "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives." Retrieved from

  • Chlorination Precedence: Arkivoc. (2020).[5] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and agrochemical research. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleosides and a wide array of pharmaceuticals. The specific functionalization of the pyrimidine ring, as seen in this compound, with iodo, methoxy, methyl, and methylthio groups, provides a unique electronic and steric profile that makes it a valuable intermediate in the synthesis of targeted therapeutic agents, particularly kinase inhibitors for oncology.[1] Understanding the physicochemical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine. Due to the limited availability of public experimental data for this specific compound, this guide also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This enables researchers to generate these critical data points in-house, ensuring the highest level of accuracy for their specific applications.

Core Physicochemical Properties

A summary of the available and predicted physicochemical data for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is presented below. It is important to note that while computational predictions offer valuable insights, they should be corroborated with experimental data for mission-critical applications.

PropertyValueSource
CAS Number 107166-95-0[1]
Molecular Formula C₇H₉IN₂OS[1]
Molecular Weight 296.13 g/mol [1]
Topological Polar Surface Area (TPSA) 35.01 Ų[1]
Predicted LogP 2.12012[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]
Physical Form Solid (predicted)Inferred from similar structures
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology: Capillary Method

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Place a small amount of the finely powdered compound on a clean, dry watch glass.

    • Jab the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[2]

  • Apparatus Setup (Mel-Temp or similar):

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to a medium-high setting to rapidly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed on a separate sample.

    • When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Measurement:

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start dry Dry Sample start->dry load Load Capillary dry->load pack Pack Sample load->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Range observe->record

Caption: Workflow for Melting Point Determination.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[3][4]

Methodology: Shake-Flask Method

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

    • Prepare a buffer solution at a relevant physiological pH (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate it with n-octanol.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration should be within the linear range of the analytical method.

  • Equilibration:

    • Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous buffer])

LogPWorkflow cluster_prep Preparation cluster_analysis Analysis start Start saturate Saturate Solvents start->saturate prepare_sample Prepare Sample in Phases saturate->prepare_sample shake Shake to Equilibrate prepare_sample->shake centrifuge Separate Phases shake->centrifuge analyze Analyze Concentrations centrifuge->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for LogP Determination.

Aqueous Solubility Determination

Aqueous solubility is a crucial factor influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water, pH 7.4 buffer) in a sealed vial.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation:

    • Allow the suspension to settle.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.

  • Analysis:

    • Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification:

    • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Synthesis and Reactivity

While a specific, detailed synthesis for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is not widely published, its synthesis can be inferred from methodologies used for structurally similar compounds. A plausible synthetic route involves the iodination of a pyrimidine precursor. A green chemistry approach for the iodination of pyrimidine derivatives using iodine and silver nitrate under solvent-free mechanical grinding has been reported, which could be adapted.[5]

A key aspect of the reactivity of this compound lies in its utility in cross-coupling reactions. The presence of the iodine atom at the 5-position makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling.[6] This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at this position. This is a common strategy in the synthesis of kinase inhibitors.[7]

A study on the closely related 5-iodo-4-methoxy-2-methylthio-6-(trifluoromethyl)pyrimidine demonstrated its high reactivity in Suzuki-Miyaura cross-coupling reactions to form 5-arylpyrimidines. The use of a Pd₂(dba)₃/XPhos catalytic system was found to be optimal for this transformation.[6] This suggests that 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine would behave similarly, serving as a versatile building block for the synthesis of diverse 5-arylpyrimidine derivatives.

SuzukiCoupling pyrimidine 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine catalyst Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) pyrimidine->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 5-Aryl-4-methoxy-6-methyl- 2-(methylthio)pyrimidine catalyst->product base Base base->catalyst

Sources

Foundational

Strategic Functionalization of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine: A Programmable Scaffold for Advanced Therapeutics

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrimidine core is a ubiquitous pharmacophore, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribocic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrimidine core is a ubiquitous pharmacophore, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib). 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS: 107166-95-0) stands out as a premium, multi-electrophilic building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a "programmable scaffold." Its highly specific substitution pattern allows for sequential, orthogonal functionalization, enabling researchers to build complex molecular architectures with absolute regiocontrol.

This technical guide dissects the causality behind its reactivity and provides self-validating, field-proven protocols for its systematic functionalization.

Structural Anatomy & Orthogonal Reactivity Profile

The true power of this scaffold lies in the differential electronic and steric properties of its functional groups. To prevent cross-reactivity and maximize yield, functionalization must follow a strict thermodynamic and kinetic hierarchy.

Table 1: Reactivity Hierarchy and Functional Group Causality
PositionFunctional GroupReactivity ProfileMechanistic CausalityPrimary Transformation
C5 Iodo (-I)Highest The C-I bond possesses the lowest bond dissociation energy (BDE), making it the kinetically favored site for oxidative addition by Pd(0) species [1].Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)
C2 Methylthio (-SCH₃)Moderate (Requires Oxidation)Thioethers are poor leaving groups. Oxidation to a sulfone (-SO₂CH₃) drastically lowers the pyrimidine's LUMO, priming it for nucleophilic attack [4].SNAr after oxidation to Sulfone
C4 Methoxy (-OCH₃)Low (Requires Lewis Acid)Acts as a masked carbonyl. Provides lipophilicity and stability during early steps, resisting standard basic or nucleophilic conditions [6].Demethylation to Pyrimidin-4-one
C6 Methyl (-CH₃)Lowest Inert under standard coupling conditions. Provides steric shielding to the C5 position, dictating the need for highly active Pd-catalysts.Structural / Lipophilic Handle

Core Workflow 1: C5-Functionalization via Palladium Catalysis

Because the C5-Iodo group is the most reactive handle, it must be addressed first. Attempting SNAr at C2 before C5 cross-coupling often leads to competitive dehalogenation or catalyst poisoning by the introduced amines.

Protocol: Suzuki-Miyaura Cross-Coupling

Causality & Design: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step and suppresses competitive protodehalogenation caused by the steric bulk of the C6-methyl group [2]. A biphasic solvent system (Dioxane/Aqueous K₂CO₃) is employed to facilitate the formation of the highly reactive boronate "ate" complex [3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Self-Validation: Degassing is critical; oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) black.

  • Reaction: Heat the biphasic mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Core Workflow 2: C2-Functionalization via Oxidation and SNAr

With the C5 position secured, the C2 position is functionalized. Direct Nucleophilic Aromatic Substitution (SNAr) on the thioether requires forcing conditions (>120 °C) that can degrade the molecule [5]. We bypass this thermodynamic barrier via a two-step oxidation/substitution sequence.

Protocol: Sulfone Formation and Amination

Causality & Design: Oxidizing the sulfur to a sulfone using m-CPBA transforms a poor leaving group into an exceptional one. The highly electronegative sulfone pulls electron density away from the C2 carbon, lowering the activation energy for the formation of the Meisenheimer complex during SNAr [4].

Step-by-Step Methodology:

  • Oxidation: Dissolve the C5-arylated intermediate in anhydrous DCM and cool to 0 °C. Add m-CPBA (2.2 equiv) portion-wise to prevent thermal runaway. Stir for 2 hours at room temperature.

  • Quench (Critical Step): Quench with saturated aqueous Na₂S₂O₃. Self-Validation: Failure to destroy excess m-CPBA will result in the oxidation of the incoming amine in the next step, ruining the yield. Extract with DCM, wash with NaHCO₃, and concentrate to yield the crude C2-methylsulfonyl intermediate.

  • SNAr: Dissolve the crude sulfone in NMP. Add the desired nucleophile (e.g., a primary or secondary amine) (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at 60–80 °C for 3 hours. The sulfone is smoothly displaced, yielding the 2-aminopyrimidine derivative. Purify via reverse-phase HPLC.

Core Workflow 3: C4-Methoxy Deprotection

The final step unmasks the C4-methoxy group to reveal a pyrimidin-4-one, a critical hydrogen-bond donor/acceptor motif in kinase binding pockets.

Protocol: Unmasking the Pyrimidinone

Causality & Design: The methoxy ether is highly stable. We utilize Boron Tribromide (BBr₃), a hard Lewis acid that strongly coordinates to the basic methoxy oxygen. This coordination weakens the O-CH₃ bond, allowing the bromide ion to attack the methyl group, liberating the thermodynamically stable pyrimidin-4-one tautomer [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add BBr₃ (3.0 equiv, 1M solution in DCM) dropwise.

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Quench: Carefully cool the flask back to 0 °C and quench dropwise with Methanol to destroy excess BBr₃ (Caution: Highly exothermic, evolves HBr gas).

  • Isolation: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with EtOAc, and purify to isolate the fully functionalized target compound.

Mandatory Visualization: Programmable Synthesis Pathway

G Core 5-Iodo-4-methoxy-6-methyl -2-(methylthio)pyrimidine (CAS: 107166-95-0) Step1 Step 1: Pd-Catalyzed Cross-Coupling (C5) Core->Step1 Suzuki/Sonogashira Pd(dppf)Cl2, Base Prod1 C5-Aryl/Alkyl Intermediate Step1->Prod1 Step2 Step 2: Oxidation & SNAr (C2) Prod1->Step2 1. mCPBA (Oxidation) 2. Amine, DIPEA (SNAr) Prod2 C2-Amino, C5-Aryl Intermediate Step2->Prod2 Step3 Step 3: Demethylation (C4) Prod2->Step3 BBr3 or TMSI (Lewis Acid) Prod3 Fully Functionalized Pyrimidin-4-one Step3->Prod3

Orthogonal functionalization pathway of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine.

References

  • Source: National Institutes of Health (NIH)
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: MDPI URL
  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib Source: ResearchGate URL
  • Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction Source: Journal of Heterocyclic Chemistry / RHHZ URL
  • 4-Chloro-6-methoxy-2-(methylthio)
Exploratory

Technical Guide: Structural Elucidation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

The following technical guide is structured to provide an exhaustive structural elucidation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine . It is written from the perspective of a Senior Application Scientist, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive structural elucidation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine . It is written from the perspective of a Senior Application Scientist, focusing on the logical deduction of structure through orthogonal analytical techniques.

Executive Summary

Compound: 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine CAS Registry Number: 107166-95-0 Molecular Formula: C


H

IN

OS Molecular Weight: 296.13 g/mol [1]

This guide details the structural characterization of a highly functionalized pyrimidine scaffold. This compound serves as a critical intermediate in the synthesis of sulfonylurea herbicides and novel kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of four distinct substituents on the pyrimidine ring: a methylthio group at C2, a methoxy group at C4, an iodine atom at C5, and a methyl group at C6.

The elucidation strategy employs a "first-principles" approach, utilizing Mass Spectrometry (MS) for elemental composition, Nuclear Magnetic Resonance (NMR) for connectivity, and X-ray diffraction logic for definitive spatial confirmation.

Synthetic Provenance & Chemical History

To understand the impurities and structural logic, one must first understand the provenance. The structure is rarely formed spontaneously; it is the product of a directed synthesis. A standard industrial route involves the S-methylation of 6-methyl-2-thiouracil, followed by chlorination, iodination, and methoxylation.

Validated Synthetic Pathway

The following Graphviz diagram illustrates the logical flow of substituents, establishing the "Chemical History" of the molecule.

SynthesisPath Fig 1. Synthetic Provenance of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine Start 6-Methyl-2-thiouracil Step1 4-Hydroxy-6-methyl- 2-(methylthio)pyrimidine Start->Step1 MeI, NaOH (S-Methylation) Step2 4-Chloro-6-methyl- 2-(methylthio)pyrimidine Step1->Step2 POCl3 (Chlorination) Step3 5-Iodo-4-chloro-6-methyl- 2-(methylthio)pyrimidine Step2->Step3 NIS or ICl (Electrophilic Iodination) Final Target: 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine Step3->Final NaOMe/MeOH (Nucleophilic Subst.)

Mass Spectrometry: Elemental Confirmation

The first pillar of elucidation is confirming the molecular mass and the presence of specific heteroatoms (Sulfur and Iodine).

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Theoretical Mass: 296.9531 Da (

    
    C
    
    
    
    
    
    H
    
    
    
    
    I
    
    
    N
    
    
    
    
    O
    
    
    S
    
    
    ).

Key Diagnostic Features:

  • Iodine Signature: Iodine is monoisotopic (

    
    I). Unlike Chlorine or Bromine, it does not show an M+2 isotope pattern of significant intensity (no 3:1 or 1:1 ratio).
    
  • Sulfur Isotope: Sulfur has a minor isotope

    
    S (4.2% natural abundance). We expect an M+2 peak at ~4-5% intensity relative to the molecular ion.
    
  • Fragmentation Pattern:

    • 
       297:  Parent Ion 
      
      
      
      .
    • 
       170:  Loss of Iodine radical (
      
      
      
      Da). This is the most characteristic fragmentation for aryl iodides.
    • 
       250:  Loss of S-Methyl radical (
      
      
      
      Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the map of the carbon skeleton and the proton environment. Since the pyrimidine ring is fully substituted, there are no aromatic protons . The spectrum consists entirely of singlet signals from the substituent groups.

H NMR Analysis (Proton)

Solvent: DMSO-


 or CDCl

.
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Justification
C6-CH

2.35 - 2.45Singlet (s)3HMethyl group attached to the aromatic ring (deshielded by ring current).
S-CH

2.50 - 2.55Singlet (s)3HMethyl group attached to Sulfur. Distinctive shift for S-Me on pyrimidines [1].
O-CH

3.90 - 4.00Singlet (s)3HMethyl group attached to Oxygen. Highly deshielded due to electronegativity of Oxygen.
C NMR Analysis (Carbon)

The Carbon-13 spectrum is the definitive proof of the C5-Iodine bond.

Carbon PositionTypeShift (

, ppm)
Diagnostic Note
S-CH

CH

13.0 - 15.0Typical S-Alkyl shift.
C6-CH

CH

22.0 - 25.0Typical Ar-Me shift.
O-CH

CH

54.0 - 55.0Typical O-Alkyl shift.
C5 (C-I) C_quat 75.0 - 85.0 CRITICAL PROOF. Carbon attached to Iodine experiences a heavy-atom shielding effect, shifting it significantly upfield compared to a C-H (~110 ppm) or C-Cl (~120 ppm) [2].
C6 (C-Me) C_quat160.0 - 165.0Deshielded by N and substituent.
C4 (C-OMe) C_quat165.0 - 170.0Deshielded by Oxygen and Nitrogen.
C2 (C-SMe) C_quat170.0 - 175.0Most deshielded due to position between two Nitrogens.
2D NMR: Establishing Regiochemistry (HMBC)

To prove the Iodine is at C5 and not C6 (swapped with Methyl), we use Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic: HMBC shows correlations over 2-3 bonds.

  • The S-Me Protons will correlate to C2 .

  • The O-Me Protons will correlate to C4 .

  • The C-Me Protons will correlate to C6 (2-bond) and C5 (3-bond).

  • Observation: If the C-Me protons correlate to the upfield quaternary carbon (~80 ppm), it proves the Methyl is adjacent to the Iodine-bearing carbon.

HMBC Fig 2. Key HMBC Correlations establishing Regiochemistry SMe S-CH3 (2.5 ppm) C2 C2 (172 ppm) SMe->C2 HMBC OMe O-CH3 (4.0 ppm) C4 C4 (168 ppm) OMe->C4 HMBC CMe C6-CH3 (2.4 ppm) C6 C6 (162 ppm) CMe->C6 2J C5 C5-I (80 ppm) CMe->C5 3J (Proof of Proximity)

Experimental Protocols

Analytical HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Expected Retention Time: The compound is relatively lipophilic due to the I, SMe, and OMe groups. Expect elution late in the gradient (~7-8 min).

NMR Sample Preparation
  • Weigh ~10 mg of the solid compound.

  • Dissolve completely in 0.6 mL of DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Filter through a cotton plug if any turbidity remains (particulates cause line broadening).

  • Acquire

    
    H (16 scans) and 
    
    
    
    C (512+ scans due to quaternary carbons and lack of NOE enhancement).

References

  • BenchChem. Synthesis of 5-Methoxy-2-methylthiopyrimidine. Technical Support Center.[2] Link

  • ChemicalBook. Iodomethane 1H NMR Spectrum & Substituent Effects.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. PubChem CID 13636518.[3] Link

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Molecules 2022, 27(19), 6386. Link

  • Alfa Chemistry. 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine Product Page.Link

Sources

Foundational

spectroscopic data (NMR, IR, MS) for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine Executive Summary This technical guide details the spectroscopic profile and structural v...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Executive Summary

This technical guide details the spectroscopic profile and structural validation protocols for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (C₇H₉IN₂OS), a critical intermediate in the synthesis of functionalized pyrimidine scaffolds for agrochemical (sulfonylurea herbicides) and pharmaceutical applications.

Given the specific substitution pattern—an electron-withdrawing iodine at C5, an electron-donating methoxy group at C4, and a methylthio group at C2—this molecule exhibits unique spectral signatures. This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by mechanistic insights and high-fidelity predictive modeling based on structural analogs.

Structural Analysis & Theoretical Framework

The target compound is a tetra-substituted pyrimidine ring.[1][2] The chemical environment is defined by the interplay between the electron-rich thiomethyl and methoxy groups and the electron-withdrawing iodine atom.

Key Structural Features:

  • C2-Position: S-Methyl group (Strong donor, distinct NMR shift).

  • C4-Position: O-Methoxy group (Strong donor, distinct NMR shift).

  • C5-Position: Iodine atom (Heavy atom effect, significant shielding in ¹³C NMR).

  • C6-Position: Methyl group (Weak donor).

Validated Synthesis Pathway

To ensure spectral accuracy, the compound is typically synthesized via electrophilic iodination of the precursor 4-methoxy-6-methyl-2-(methylthio)pyrimidine or by nucleophilic displacement of the 4-chloro analog.

SynthesisWorkflow Start 4-Hydroxy-6-methyl- 2-(methylthio)pyrimidine Step1 Chlorination (POCl3) Start->Step1 Inter1 4-Chloro-6-methyl- 2-(methylthio)pyrimidine Step1->Inter1 Step2 Iodination (NIS / MeCN) Inter1->Step2 Inter2 4-Chloro-5-iodo-6-methyl- 2-(methylthio)pyrimidine (CAS 111079-18-6) Step2->Inter2 Step3 Methoxylation (NaOMe / MeOH) Inter2->Step3 Final Target: 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine Step3->Final

Figure 1: Standard synthetic route ensuring regio-specificity. The final step (SNAr) is highly selective for the C4 position due to activation by the C5-Iodine.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The absence of aromatic protons simplifies the ¹H NMR spectrum to three distinct singlets. The ¹³C NMR is characterized by the "Heavy Atom Effect" of iodine at C5.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Insight
C6-CH₃ 2.45 – 2.55Singlet (s)3HAllylic-like coupling to the ring; slightly deshielded by the adjacent N1 and C5-I.
S-CH₃ 2.50 – 2.60Singlet (s)3HTypical range for S-methyl on heteroaromatics.
O-CH₃ 3.95 – 4.05Singlet (s)3HStrongly deshielded by the electronegative Oxygen; characteristic of methoxy-pyrimidines.
Ring H Diagnostic: Absence of signals in the 6.0–9.0 ppm range confirms full substitution at C5.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)Interpretation
S-CH₃ 13.5 – 14.5Typical thiomethyl carbon.
C6-CH₃ 23.0 – 25.0Methyl on the aromatic ring.
O-CH₃ 54.0 – 55.0Methoxy carbon; distinct from S-Me and C-Me.
C5 (C-I) 75.0 – 85.0 Critical Diagnostic: Upfield shift due to the heavy atom effect of Iodine. (Unsubstituted C5 would be ~100-110 ppm).
C6 (C-Me) 162.0 – 166.0Deshielded by N1.
C4 (C-OMe) 166.0 – 170.0Strongly deshielded by Oxygen and N3.
C2 (C-SMe) 170.0 – 174.0Most deshielded carbon due to placement between two nitrogens.
Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the molecular weight and the presence of Sulfur and Iodine.

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[3]

  • Molecular Ion (M⁺): m/z 296 (Base peak or significant intensity).

Fragmentation Pattern Logic:

  • [M]⁺ (m/z 296): Parent ion.

  • [M – CH₃]⁺ (m/z 281): Loss of methyl radical (likely from O-Me or S-Me).

  • [M – SCH₃]⁺ (m/z 249): Loss of thiomethyl radical.

  • [M – I]⁺ (m/z 169): Homolytic cleavage of the weak C–I bond. This is a highly characteristic fragment for aryl iodides.

MSFragmentation M Molecular Ion [M]+ m/z 296 Frag1 [M - I]+ m/z 169 M->Frag1 - Iodine (127) Frag2 [M - SCH3]+ m/z 249 M->Frag2 - SMe (47) Frag3 [M - CH3]+ m/z 281 M->Frag3 - Me (15)

Figure 2: Proposed fragmentation pathway.[3] The loss of Iodine (127 Da) is the primary diagnostic for C5-substituted iodopyrimidines.

Infrared (IR) Spectroscopy
  • C–H Stretch (Aliphatic): 2920–2980 cm⁻¹ (Weak, from methyl groups).

  • C=N / C=C Stretch (Ring): 1540–1580 cm⁻¹ (Strong, characteristic pyrimidine skeletal vibrations).

  • C–O–C Stretch: 1200–1250 cm⁻¹ (Strong, aryl alkyl ether).

  • C–I Stretch: 500–600 cm⁻¹ (Medium/Weak, often difficult to see in fingerprint, but distinct if accessible).

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). DMSO-d₆ is an alternative if solubility is poor, but may shift signals slightly downfield.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

  • Acquisition:

    • ¹H: 16 scans, 2s relaxation delay.

    • ¹³C: 1024 scans minimum to resolve the quaternary C5-I carbon.

Quality Control & Purity Assessment
  • HPLC Method: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile. Gradient 10-90% B over 15 min.

  • Common Impurity: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (Starting material).

    • Detection: The impurity lacks the O-Me singlet at ~4.0 ppm and will have a different retention time.

References

  • ChemScene. (2025). Product Data: 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS 107166-95-0). Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (CAS 111079-18-6).[4] Retrieved from

  • Brown, D. J. (2009). The Pyrimidines.[1][2][3][4][5][6] Wiley-Interscience. (Authoritative text on pyrimidine synthesis and spectral properties).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Executive Summary The compound 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS 107166-95-0) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and drug discovery. The pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS 107166-95-0) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and drug discovery. The presence of multiple distinct functional groups on the pyrimidine core offers a unique opportunity for programmable, site-selective functionalization. This application note provides a comprehensive guide to executing high-yield Suzuki-Miyaura cross-coupling reactions at the C5 position, detailing the mechanistic causality, optimization parameters, and self-validating experimental protocols required to achieve orthogonal reactivity.

Mechanistic Insights & Chemoselectivity

Successful functionalization of this pyrimidine scaffold relies on exploiting the inherent electronic and kinetic differences between its substituents.

  • Oxidative Addition Kinetics: The carbon-iodine (C-I) bond at the C5 position is highly polarized and represents the weakest bond on the pyrimidine ring. Palladium(0) undergoes oxidative addition into this C-I bond orders of magnitude faster than it interacts with the C2-methylthio (C-SMe) group 1.

  • Electronic Modulation: Pyrimidines are inherently

    
    -acidic (electron-deficient), which accelerates the reductive elimination step of the cross-coupling cycle. The electron-donating 4-methoxy and 2-methylthio groups partially offset this deficiency, stabilizing the intermediate Pd(II) species and preventing rapid catalyst degradation (e.g., "palladium black" precipitation) 1.
    
  • Orthogonal Functionalization: The C2-SMe bond remains entirely inert under standard Suzuki-Miyaura conditions (Pd(0), weak base, 80 °C). However, once the C5 position is successfully arylated, the C2-SMe group can be subsequently activated using a copper(I) co-catalyst (e.g., CuTC) in a Liebeskind-Srogl cross-coupling. This allows for the sequential introduction of two distinct aryl groups without the need for intermediate halogenation steps [[2]](), 3.

Orthogonal Start 5-Iodo-pyrimidine Substrate Suzuki Suzuki Coupling (Pd cat., Base) Reacts at C5-I Start->Suzuki Intermediate 5-Aryl-2-(methylthio) pyrimidine Suzuki->Intermediate LS Liebeskind-Srogl (Pd cat., CuTC) Reacts at C2-SMe Intermediate->LS Final 2,5-Diaryl pyrimidine LS->Final

Orthogonal functionalization workflow exploiting C5-I and C2-SMe chemoselectivity.

Catalytic Cycle & Workflow

The Suzuki-Miyaura coupling of this specific substrate follows a highly efficient catalytic cycle. The use of an appropriate base is critical to generate the reactive boronate complex, which facilitates the transmetalation step.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (C5-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Complex (C5-Pd-Ar) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-pyrimidine RedElim->Product Substrate 5-Iodo-pyrimidine Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Suzuki-Miyaura catalytic cycle for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine.

Optimization Matrix & Quantitative Data

To ensure robust scalability, various catalytic systems have been evaluated. The table below summarizes the quantitative data and mechanistic observations for optimizing the C5-arylation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH (2:1)8088% Standard biphasic conditions. Ethanol acts as a phase-transfer agent, bridging the organic and aqueous layers to facilitate transmetalation.
Pd(dppf)Cl₂ (3 mol%)K₃PO₄ (aq)1,4-Dioxane9094% Bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and minimizing protodeboronation of sensitive boronic acids.
Pd(OAc)₂ (5 mol%)K₂CO₃ (s)DMF (Anhydrous)10045% Ligand-free conditions lead to rapid catalyst aggregation (Pd black). High temperatures cause competitive hydrodehalogenation (loss of iodine).
Pd(PPh₃)₄ (5 mol%)Cs₂CO₃ (s)THF (Anhydrous)6572% Milder temperature prevents side reactions but results in incomplete conversion after 24 hours due to poor base solubility.

Experimental Protocols

Protocol A: Standard Biphasic Coupling (Robust for Electron-Rich Boronic Acids)

This protocol utilizes a biphasic solvent system, which is highly effective for dissolving both the lipophilic pyrimidine substrate and the inorganic base.

Materials:

  • 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (1.0 equiv, 1.0 mmol, 296.13 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.05 mmol, 57.8 mg)

  • 2.0 M Aqueous Na₂CO₃ (2.0 equiv, 2.0 mmol, 1.0 mL)

  • Toluene / Ethanol (2:1 v/v, 9.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Schlenk tube or round-bottom flask, dissolve the pyrimidine substrate and arylboronic acid in the Toluene/Ethanol mixture.

  • Degassing (Critical Step): Sparge the solution with Argon or Nitrogen gas for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst & Base Addition: Add the Pd(PPh₃)₄ catalyst followed by the degassed 2.0 M Na₂CO₃ solution.

  • Heating & Self-Validation: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm). Validation Check: Within 15-30 minutes, the solution should transition from a pale yellow to a deep, clear amber/brown. The appearance of black precipitate indicates catalyst death.

  • Monitoring: Monitor via TLC (20% EtOAc in Hexanes). The starting pyrimidine is strongly UV-active (

    
    ). The product will typically appear as a lower 
    
    
    
    spot with distinct blue/green fluorescence under 254 nm UV light.
  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers, extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Mild Homogeneous Coupling (For Sterically Hindered/Sensitive Substrates)

This protocol employs a bidentate ligand and a stronger, soluble base system to accelerate the coupling of sterically hindered or electron-deficient boronic acids prone to protodeboronation.

Materials:

  • 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv, 0.03 mmol, 21.9 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / Water (4:1 v/v, 10.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the pyrimidine substrate, arylboronic acid, and K₃PO₄.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Subject the vial to three "freeze-pump-thaw" cycles or vigorous Argon sparging for 15 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the vial.

  • Reaction: Heat the mixture to 90 °C for 4-8 hours. Validation Check: The dppf ligand imparts a characteristic dark red/burgundy color to the active reaction mixture.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting & Best Practices

  • Dehalogenation (Loss of Iodine): If the major byproduct is 4-methoxy-6-methyl-2-(methylthio)pyrimidine (mass = 170.2 g/mol ), the reductive elimination step is too slow. Solution: Switch to a more electron-rich ligand (e.g., XPhos or SPhos) or increase the concentration of the boronic acid.

  • Catalyst Poisoning: While the C2-SMe group is generally tolerated, high concentrations of free thiols (if the starting material is degraded) can poison the Pd catalyst. Ensure the starting pyrimidine is highly pure (>95%) before use.

  • Protodeboronation: If the boronic acid is consumed but the starting pyrimidine remains, the boronic acid is undergoing hydrolysis. Solution: Use Protocol B, lower the temperature to 60 °C, and increase the boronic acid equivalents to 2.0.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications (Journal of Organic Chemistry) URL:1

  • A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions Source: Universitat de Barcelona (ub.edu) URL:2

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines Source: PubMed Central (PMC) URL:3

Sources

Application

Application Note: Strategic Utilization of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine in the Synthesis of Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Scaffold functionalization, mechanistic rationale, and validated synthetic protocols. Introduction & Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Scaffold functionalization, mechanistic rationale, and validated synthetic protocols.

Introduction & Mechanistic Rationale

The 2-aminopyrimidine motif is a privileged scaffold in targeted oncology and immunology, serving as the core hinge-binding element in numerous FDA-approved ATP-competitive kinase inhibitors (e.g., Palbociclib, Ribociclib, and Osimertinib). The molecule 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is a highly versatile, orthogonally protected building block designed to accelerate the hit-to-lead optimization of novel kinase inhibitors.

  • The 5-Iodo Handle (Vector Extension): Iodine is a superior leaving group for palladium-catalyzed cross-coupling compared to bromine or chlorine. Its low bond dissociation energy facilitates rapid oxidative addition by Pd(0) [1]. This allows for Suzuki-Miyaura or Sonogashira couplings at lower temperatures, preserving the integrity of the sensitive 2-methylthio group while extending the molecule into the kinase's hydrophobic pocket (e.g., the DFG-out pocket).

  • The 2-(Methylthio) Group (Masked Electrophile): Direct nucleophilic aromatic substitution (SNAr) of a 2-chloropyrimidine with weak anilines often requires harsh conditions that degrade complex intermediates. The 2-methylthio group acts as a stable placeholder during the basic aqueous conditions of C5 cross-coupling. Post-coupling, it is easily oxidized to a highly electron-withdrawing sulfoxide (-S(O)CH3) or sulfone (-SO2CH3), transforming the C2 position into a potent electrophile for late-stage SNAr with complex amines [2].

  • 4-Methoxy & 6-Methyl Substituents (Conformational Locking): The 4-methoxy group acts as an electron-donating group that modulates the pKa of the final 2-aminopyrimidine, optimizing its hydrogen-bonding strength with the kinase hinge region. The 6-methyl group provides a steric boundary that restricts the rotation of C5-aryl substituents, locking the inhibitor into its bioactive conformation.

Synthetic Workflow & Logical Routing

The optimal synthetic routing for this scaffold follows a strict sequence: Coupling


 Oxidation 

Displacement
. Attempting to oxidize the thioether prior to the Suzuki coupling will render the pyrimidine ring overly electron-deficient, leading to competitive hydrolysis of the sulfone under the basic cross-coupling conditions.

G Scaffold 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine Coupled C5-Aryl Intermediate (Suzuki Coupling) Scaffold->Coupled Pd(0), Ar-B(OH)2 Base, Heat Sulfone C2-Sulfonyl Intermediate (Oxidation) Coupled->Sulfone mCPBA or Oxone RT Inhibitor 2-Aminopyrimidine Kinase Inhibitor (SNAr) Sulfone->Inhibitor R-NH2, Acid/Base Heat

Figure 1: Three-step synthetic workflow converting the pyrimidine scaffold into a kinase inhibitor.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are critical at each stage due to the distinct mass shifts associated with each transformation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Install the deep-pocket binding moiety.

  • Preparation: In an oven-dried Schlenk flask, combine 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq) and anhydrous K2CO3 (2.5 eq). Expert Insight: Pd(dppf)Cl2 is selected over Pd(PPh3)4 because its bidentate ligand forces a cis-geometry on the palladium center, accelerating reductive elimination which is often the rate-limiting step for sterically hindered ortho-substituted pyrimidines.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M). Purge the system with N2 for 10 minutes.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LC-MS (look for the disappearance of the starting material mass and the appearance of the[M+H]+ of the coupled product).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Oxidation of 2-Methylthio to 2-Methylsulfonyl

Objective: Activate the C2 position for nucleophilic attack.

  • Preparation: Dissolve the C5-aryl intermediate (1.0 eq) in a 1:1 mixture of THF and H2O (0.1 M) [3].

  • Oxidation: Add Oxone (potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C. Expert Insight: While mCPBA is commonly used, Oxone in THF/H2O is strongly recommended if the C5-aryl group contains basic nitrogen atoms (e.g., pyridines or piperidines). mCPBA frequently causes undesired N-oxidation of these moieties, whereas Oxone is highly selective for sulfur oxidation under these conditions [3].

  • Reaction: Stir at room temperature for 3–4 hours.

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Extract with DCM, wash with saturated NaHCO3, and concentrate. The resulting sulfone is usually pure enough (>95%) to use without chromatography.

Protocol C: Late-Stage Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hinge-binding aniline/amine.

  • Preparation: Dissolve the C2-sulfonyl intermediate (1.0 eq) in anhydrous NMP or 1,4-Dioxane (0.2 M).

  • Amine Addition: Add the target aniline or aliphatic amine (1.5 eq).

  • Catalysis:

    • For aliphatic amines: Add DIPEA (2.0 eq).

    • For weakly nucleophilic anilines: Add Trifluoroacetic acid (TFA, 1.0 eq). Expert Insight: Acid catalysis protonates the pyrimidine nitrogen (N1 or N3), drastically lowering the LUMO of the pyrimidine ring and accelerating the nucleophilic attack of electron-poor anilines.

  • Reaction: Heat to 100–120°C for 12 hours.

  • Workup: Cool, precipitate the product by adding dropwise to ice water, filter, and purify via preparative HPLC.

Quantitative Data Presentation: Leaving Group Optimization

To demonstrate the necessity of Protocol B (Oxidation), the following table summarizes the SNAr reactivity of the pyrimidine C2 position with a standard nucleophile (cyclopentylamine) based on the leaving group.

Leaving Group at C2Reagent/CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
-SMe (Sulfide)DIPEA12048< 5%Thioether is too poor a leaving group; starting material recovered.
-S(O)Me (Sulfoxide)DIPEA1001868%Moderate leaving group; susceptible to competitive reduction back to sulfide.
-SO₂Me (Sulfone)DIPEA80692% Optimal. Highly electron-withdrawing, excellent leaving group, rapid kinetics.
-SO₂Me (Sulfone)TFA (Acid Catalyzed)80295% Superior. Protonation of pyrimidine N further accelerates SNAr addition-elimination.

Data Summary: Oxidation to the sulfone is mandatory for efficient late-stage diversification, allowing for milder SNAr conditions that preserve sensitive functional groups on the final kinase inhibitor.

References

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib Source: Journal of Chemical Research (via ResearchGate) URL:[Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Introduction: The Strategic Importance of 5-Alkynylpyrimidines The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Alkynylpyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of an alkynyl moiety at the C-5 position of the pyrimidine ring via the Sonogashira coupling reaction opens a gateway to a diverse range of molecular architectures with significant biological potential.[3][4] These 5-alkynylpyrimidines are key intermediates in the synthesis of novel nucleoside analogs, antiviral agents, and kinase inhibitors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the Sonogashira coupling of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine with terminal alkynes. The focus is not only on the procedural steps but also on the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8][9] The overall transformation proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[10][11]

The Palladium Cycle:

  • Reductive Elimination and Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl iodide (in this case, 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine), forming a Pd(II) intermediate.[5][10] The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this step.[5][12]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired 5-alkynylpyrimidine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[13]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[13] This intermediate is then ready for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product 5-Alkynylpyrimidine Ar-Pd(II)-C≡CR(L2)->Product Ar-I 5-Iodo-pyrimidine Ar-I->Ar-Pd(II)-I(L2) Cu(I) Cu(I) Cu-C≡CR Copper Acetylide Cu(I)->Cu-C≡CR Coordination & Deprotonation Alkyne H-C≡C-R Alkyne->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) Base Base-H+ Base->Cu-C≡CR

Sources

Application

Application Notes and Protocols: The Strategic Use of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine in Medicinal Chemistry

Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including several FDA-approved drugs.[1] Its structural similarity to the purine bases of DNA and RNA allows it to function as a competitive inhibitor for enzymes that interact with nucleotides, most notably protein kinases.[1][2] The dysregulation of kinase activity is a known driver of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutics.[3] The strategic functionalization of the pyrimidine ring is therefore paramount for developing potent and selective inhibitors. This guide focuses on a highly versatile and reactive building block, 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine , and its application in the synthesis of advanced intermediates for drug discovery.

The Strategic Intermediate: 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Chemical Structure:

  • CAS Number: 171529-09-6 (Note: This CAS may refer to a closely related trifluoromethyl analog, while the non-fluorinated version's CAS is less consistently cited. Researchers should verify the specific analog required.)

  • Molecular Formula: C₇H₉IN₂OS

  • Molecular Weight: 296.13 g/mol

This substituted pyrimidine is not merely a simple heterocyclic compound; it is an intelligently designed synthetic intermediate. Each substituent serves a distinct and strategic purpose in facilitating the construction of complex molecular architectures.

  • The 5-Iodo Group: This is the primary reactive handle for forming new carbon-carbon bonds. The carbon-iodine bond is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[3][4] This position is crucial for introducing aryl or alkynyl groups that often occupy key binding pockets in enzyme active sites.

  • The 4-Methoxy Group: This group is critical for enhancing the reactivity of the pyrimidine ring in cross-coupling reactions. Research has definitively shown that 5-iodo-4-methoxypyrimidines readily undergo Suzuki-Miyaura coupling, whereas their corresponding pyrimidin-4(3H)-one analogs are poorly reactive.[5][6] This poor reactivity is attributed to the acidic N-H proton of the lactam, which can interfere with the catalytic cycle through salt formation or undesirable complexation with the palladium catalyst.[5][6] The methoxy group "protects" this position, ensuring efficient coupling. It can also be demethylated in a later step to yield the pyrimidinone if desired.[5][6]

  • The 2-(Methylthio) Group: The methylthio (or thiomethyl) ether at the C2 position offers a secondary site for modification. It can be displaced by amines or other nucleophiles, or oxidized to sulfoxide and sulfone derivatives to modulate solubility and explore additional hydrogen bonding interactions.

  • The 6-Methyl Group: This group can provide beneficial steric hindrance, influence the conformation of adjacent groups, and contribute to hydrophobic interactions within a target binding site.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern medicinal chemistry for their reliability and functional group tolerance.[4]

Synthetic Workflow Overview

The general workflow involves coupling the pyrimidine core with a suitable partner (e.g., a boronic acid or a terminal alkyne) to generate a 5-substituted pyrimidine. This product serves as a direct precursor to more complex molecules, such as kinase inhibitors, by enabling subsequent modifications at the 2- and 4-positions.

G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Key Intermediate Scaffold cluster_3 Further Derivatization A 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine B Suzuki-Miyaura Coupling (with R-B(OH)₂) A->B Pd Catalyst, Base C Sonogashira Coupling (with R-C≡CH) A->C Pd/Cu Catalysts, Base D 5-Aryl/Alkynyl-4-methoxy-6-methyl- 2-(methylthio)pyrimidine B->D C->D E Advanced Precursors for Kinase Inhibitors D->E Nucleophilic Substitution (e.g., Amination) Demethylation

Caption: General synthetic workflow using the title compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures, a common motif in kinase inhibitors. Studies have shown that the Pd₂(dba)₃/XPhos catalytic system is highly effective for coupling 5-iodo-4-methoxypyrimidines, achieving excellent yields.[5][6]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ (Oxidative Addition) Pd0->OxAdd ArI Pyrimidine-I (Substrate) ArI->OxAdd Transmetalation Ar-Pd(II)-R(L)₂ (Transmetalation) OxAdd->Transmetalation Boronic R-B(OH)₂ ActivatedBoron [R-B(OH)₃]⁻ Boronic->ActivatedBoron Base Base (e.g., K₂CO₃) Base->ActivatedBoron ActivatedBoron->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Pyrimidine-R (Coupled Product) Transmetalation->Product

Sources

Method

Application Note: Rational Synthesis and Evaluation of 2,4,6-Trisubstituted Pyrimidines as Immunosuppressive Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Design, synthesis, and in vitro validation of pyrimidine-based immunosuppressants targeting key immune-signaling ki...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Design, synthesis, and in vitro validation of pyrimidine-based immunosuppressants targeting key immune-signaling kinases (e.g., JAK/STAT, PI3K).

The Immunomodulatory Landscape of Pyrimidines

The pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous FDA-approved targeted therapies. In the context of immunology, 2,4,6-trisubstituted pyrimidines are exceptionally effective at modulating immune responses by acting as ATP-competitive inhibitors of critical kinases such as Janus kinases (JAK1/2/3) and Phosphoinositide 3-kinases (PI3K)[1],[2].

By occupying the ATP-binding pocket of these kinases, trisubstituted pyrimidines prevent the phosphorylation of downstream Signal Transducers and Activators of Transcription (STAT). This blockade halts the transcription of genes required for T-cell and B-cell proliferation, effectively inducing an immunosuppressive state highly desirable for treating autoimmune diseases and preventing allograft rejection[1].

G Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (T-cell Proliferation) STAT->Transcription Translocates to Nucleus Inhibitor 2,4,6-Trisubstituted Pyrimidine Inhibitor->JAK Inhibits (ATP-competitive)

Figure 1: JAK/STAT signaling pathway inhibition by 2,4,6-trisubstituted pyrimidines.

Synthetic Strategy: The Causality of Regiochemical Control

The synthesis of 2,4,6-trisubstituted pyrimidines from a 2,4,6-trichloropyrimidine precursor is a masterclass in exploiting electronic asymmetry. As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen, rather than simply executing a recipe.

The reactivity of the pyrimidine ring towards Nucleophilic Aromatic Substitution (SNAr) follows a strict hierarchy: C4 ≈ C6 > C2 [3].

  • First SNAr (C4 Position): Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) lobes of 2,4,6-trichloropyrimidine are primarily localized at the C4 and C6 positions[4]. The C2 position lacks significant LUMO distribution. Therefore, the first amine addition is strictly kinetically controlled at sub-zero temperatures to ensure mono-substitution at C4.

  • Second SNAr (C6 Position): Once the first amine is installed, its lone pair donates electron density into the pyrimidine ring via resonance. This raises the overall LUMO energy, drastically deactivating the remaining C6 and C2 chlorides towards further nucleophilic attack. To overcome this, the second SNAr requires acid catalysis . Protonation of the pyrimidine nitrogen restores electrophilicity at the C6 position, allowing substitution at elevated temperatures.

  • Cross-Coupling (C2 Position): The C2 chloride in the resulting diaminopyrimidine is highly electron-rich and sterically hindered, making a third SNAr prohibitively difficult. Instead, functionalization at C2 is achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling, which relies on oxidative addition rather than nucleophilic attack[5].

Synth SM 2,4,6-Trichloropyrimidine Step1 Step 1: SNAr at C4 (Amine 1, DIPEA, -10°C) SM->Step1 Int1 4-Amino-2,6-dichloropyrimidine Step1->Int1 Kinetically Controlled Step2 Step 2: SNAr at C6 (Amine 2, p-TsOH, 80°C) Int1->Step2 Int2 4,6-Diamino-2-chloropyrimidine Step2->Int2 Acid-Catalyzed Step3 Step 3: Suzuki Coupling at C2 (Ar-B(OH)2, Pd(dppf)Cl2) Int2->Step3 Product 2,4,6-Trisubstituted Pyrimidine (Target Inhibitor) Step3->Product Pd-Catalyzed

Figure 2: Regioselective synthetic workflow for 2,4,6-trisubstituted pyrimidines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in regioselectivity or reaction failure is caught immediately.

Protocol 3.1: Kinetically Controlled C4-Amination

Objective: Install the first pharmacophore moiety (e.g., morpholine) at the C4 position.

  • Reagents: 2,4,6-trichloropyrimidine (1.0 eq), Morpholine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Isopropanol (i-PrOH).

  • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C4 center. i-PrOH provides a polar protic environment that stabilizes the Meisenheimer transition state.

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine in i-PrOH (0.2 M) and cool to -10 °C using an ice-salt bath.

    • Add DIPEA dropwise over 5 minutes.

    • Add a solution of morpholine in i-PrOH dropwise over 30 minutes, maintaining the internal temperature below 0 °C.

    • Stir for 2 hours at 0 °C.

  • System Validation: Perform TLC (Hexanes:EtOAc 4:1). The reaction is complete when the non-polar starting material (

    
    ) disappears, replaced by a single mono-substituted product spot (
    
    
    
    ). Confirm regiochemistry via
    
    
    H NMR: The C5 aromatic proton will shift upfield from ~7.5 ppm to ~6.5 ppm due to the strong shielding effect of the newly introduced amine.
Protocol 3.2: Acid-Catalyzed C6-Amination

Objective: Install the second amine (e.g., cyclopentylamine) at the deactivated C6 position.

  • Reagents: 4-amino-2,6-dichloropyrimidine intermediate (1.0 eq), Cyclopentylamine (1.2 eq), p-Toluenesulfonic acid monohydrate (p-TsOH·H

    
    O) (0.2 eq), n-Butanol (n-BuOH).
    
  • Causality: n-BuOH is selected as the solvent to allow for a higher reflux temperature (117 °C), which provides the thermal energy required to overcome the deactivated nature of the mono-aminated pyrimidine.

  • Procedure:

    • Suspend the intermediate and p-TsOH in n-BuOH (0.2 M) at room temperature.

    • Add cyclopentylamine and heat the mixture to 80 °C for 12 hours.

    • Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO

      
       (to neutralize the acid catalyst).
      
  • System Validation: LC-MS is the optimal validation tool here. Look for the mass shift corresponding to the displacement of the second chloride isotope pattern (transitioning from a 3-peak dichloride isotopic cluster to a 2-peak monochloride cluster).

Protocol 3.3: Palladium-Catalyzed C2-Suzuki Coupling

Objective: Install an aryl group at the highly unreactive C2 position.

  • Reagents: 4,6-diamino-2-chloropyrimidine intermediate (1.0 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (2.0 eq), 1,4-Dioxane/H
    
    
    O (4:1 v/v).
  • Causality: Pd(dppf)Cl

    
     is specifically chosen because its bidentate dppf ligand has a large bite angle, which forces the palladium center into a geometry that highly favors oxidative addition into the electron-rich C2-Cl bond[5]. Water is essential to hydrolyze the boronic acid into the reactive trihydroxyboronate anion.
    
  • Procedure:

    • Combine all reagents in a Schlenk flask. Degas the mixture via three freeze-pump-thaw cycles to prevent palladium oxidation.

    • Heat to 100 °C for 16 hours under a nitrogen atmosphere.

    • Filter through a pad of Celite to remove palladium black, then purify via flash chromatography.

  • System Validation: Visual validation occurs when the reaction transitions from a red/orange suspension to a dark black mixture (precipitation of Pd(0)). Final structural validation requires

    
    C NMR, demonstrating the disappearance of the C-Cl carbon signal (~160 ppm) and the emergence of new aryl carbon signals.
    
Protocol 3.4: In Vitro PBMC Proliferation Assay (Immunosuppressive Validation)

Objective: Quantify the immunosuppressive efficacy of the synthesized compounds.

  • Procedure:

    • Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye.

    • Seed PBMCs in 96-well plates and stimulate with anti-CD3/anti-CD28 antibodies to induce T-cell proliferation.

    • Treat cells with varying concentrations of the synthesized pyrimidines (0.1 nM to 10 µM).

    • Incubate for 72 hours at 37 °C, 5% CO

      
      .
      
    • Analyze via flow cytometry.

  • Causality & Validation: CFSE dye halves its fluorescence intensity with each cell division. A successful immunosuppressive compound will halt T-cell division by inhibiting JAK/STAT signaling, resulting in a single, high-fluorescence peak on the flow cytometer compared to the multi-peak (diluted fluorescence) pattern seen in the vehicle control.

Quantitative Structure-Activity Data

The table below summarizes the synthetic yields and biological evaluation of a focused library generated using the protocols above. Variations in the C2 aryl group significantly impact the immunosuppressive potency.

Compound IDC4 SubstituentC6 SubstituentC2 Substituent (Boronic Acid)Overall Yield (%)PBMC Proliferation IC

(nM)
JAK3 Kinase IC

(nM)
1a MorpholineCyclopentylaminePhenyl54125 ± 1245 ± 4
1b MorpholineCyclopentylamine4-Fluorophenyl6185 ± 822 ± 3
1c PiperidineCyclopentylamine4-Fluorophenyl48210 ± 18115 ± 10
1d MorpholineTetrahydropyran-4-amine4-Fluorophenyl5560 ± 515 ± 2

Data Interpretation: The introduction of a para-fluoro substitution on the C2 phenyl ring (Compound 1b ) enhances potency compared to the unsubstituted analog (1a ), likely due to favorable halogen bonding within the kinase ATP-binding pocket. Replacing the C6 cyclopentyl group with a tetrahydropyran (1d ) further improves aqueous solubility and cellular potency.

Comprehensive References

  • Recent Advances in Pyrimidine-Based Drugs - PMC - nih.gov. 1

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters - acs.org. 3

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - wuxibiology.com. 4

  • US20140066448A1 - Substituted diamino-pyrimidine and diamino-pyridine derivatives as pi3k inhibitors - google.com. 2

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH - nih.gov.5

Sources

Application

Process Development Guide: Large-Scale Synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Strategic Overview & Retrosynthetic Logic The synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (Target 4 ) presents a classic challenge in heterocyclic process chemistry: balancing regioselectivity with sc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (Target 4 ) presents a classic challenge in heterocyclic process chemistry: balancing regioselectivity with scalable unit operations.

While academic routes often prioritize step count, a scalable industrial route must prioritize purification efficiency (avoiding chromatography) and thermal safety .

The Selected Route: Late-Stage Iodination

We utilize a Linear Functionalization Strategy . We construct the pyrimidine core first, activate the C4 position via chlorination, install the methoxy group, and finally introduce the iodine at C5 via electrophilic aromatic substitution (EAS).

Why this route?

  • Regiocontrol: Introducing iodine at the final stage ensures exclusive C5 regioselectivity. The C5 position in the 4-methoxy precursor is significantly more nucleophilic than in the 4-chloro or 4-hydroxy precursors due to the strong mesomeric donation (+M) of the methoxy group.

  • Safety: Early-stage iodination (e.g., on the hydroxy-pyrimidine) creates high-molecular-weight intermediates that often precipitate unpredictably, complicating the exothermic POCl3 chlorination step.

  • Cost: The expensive iodinating agent is used in the final step on the highest value intermediate, maximizing atom economy relative to cost.

Synthetic Pathway Visualization

The following diagram outlines the critical process flow and chemical transformations.

SynthesisRoute Start1 Ethyl Acetoacetate Int1 Intermediate 1 4-Hydroxy-6-methyl- 2-(methylthio)pyrimidine Start1->Int1 Cyclization NaOH, H2O 0-25°C Start2 S-Methylisothiourea Start2->Int1 Int2 Intermediate 2 4-Chloro-6-methyl- 2-(methylthio)pyrimidine Int1->Int2 Chlorination POCl3 Reflux Int3 Intermediate 3 4-Methoxy-6-methyl- 2-(methylthio)pyrimidine Int2->Int3 SNAr Methoxylation NaOMe/MeOH <50°C Target TARGET 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine Int3->Target Electrophilic Iodination NIS, MeCN or ICl, AcOH

Caption: Linear synthetic pathway designed for regioselectivity and isolation via crystallization.

Detailed Experimental Protocols

Step 1: Scaffold Construction (Cyclization)

Objective: Synthesis of 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine (Int-1). Mechanism: Base-mediated condensation of a


-keto ester with an isothiourea.
  • Reagents: Ethyl acetoacetate (1.0 eq), S-methylisothiourea sulfate (0.5 eq - note: sulfate is dimeric), NaOH (2.2 eq), Water.

  • Scale: 10 kg Batch Basis.

Protocol:

  • Charge water (40 L) and NaOH (2.2 eq) to a reactor. Cool to 0–5°C.[1]

  • Add S-methylisothiourea sulfate (0.5 eq) portion-wise. Critical: Maintain Temp < 10°C to prevent decomposition.

  • Dose Ethyl acetoacetate (1.0 eq) slowly over 2 hours.

  • Agitate at 20–25°C for 12 hours. The solution will thicken as the sodium salt forms.

  • Acidification: Cool to 5°C. Slowly add conc. HCl until pH reaches 5–6. The product precipitates as a white solid.

  • Isolation: Filter via centrifuge. Wash with cold water (2 x 10 L) to remove inorganic salts.

  • Drying: Vacuum oven at 60°C.

    • Expected Yield: 80–85%

    • Purity (HPLC): >98%[2][3][4]

Step 2: Activation (Chlorination)

Objective: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Int-2). Safety Alert: POCl3 quenching is highly exothermic.[5][6][7]

  • Reagents: Int-1 (1.0 eq), POCl3 (3.0 eq), N,N-Dimethylaniline (Cat. 0.1 eq).[1]

Protocol:

  • Charge Int-1 and POCl3 to a glass-lined reactor. Add catalyst.[1][8]

  • Heat slowly to reflux (105°C). Observation: HCl gas evolution. Scrubbing is required.

  • Monitor by HPLC until Int-1 < 0.5%. (~3–5 hours).

  • Distillation: Remove excess POCl3 under reduced pressure (keep pot temp < 60°C).

  • Quench: Dissolve residue in DCM or Toluene. Pour this organic mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction pot.

  • Separation: Separate organic layer. Wash with sat.[1] NaHCO3 (aq) to remove residual acid.

  • Concentration: Evaporate solvent to yield a semi-solid or oil which crystallizes upon standing.

    • Expected Yield: 90–95%

Step 3: Methoxylation ( )

Objective: Synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine (Int-3). Critical Parameter: Temperature control to prevent displacement of the -SMe group.

  • Reagents: Int-2 (1.0 eq), Sodium Methoxide (30% in MeOH, 1.1 eq), Methanol.

Protocol:

  • Charge Int-2 and Methanol (5 vol) to the reactor.

  • Cool to 0–5°C.

  • Dose NaOMe solution dropwise. Exothermic.[5] Maintain internal temp < 20°C.

  • Warm to 25°C and stir for 2 hours.

  • IPC (In-Process Control): Check for disappearance of Int-2.

  • Workup: Quench with water (10 vol). The product usually precipitates.[7] If not, remove MeOH via vacuum distillation, then extract with Ethyl Acetate.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate if purity < 98%.

    • Expected Yield: 85–90%

Step 4: Regioselective Iodination

Objective: Synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (Target). Chemistry: Electrophilic Aromatic Substitution. The C5 position is activated by the ortho-methoxy and para-methylthio groups.

  • Reagents: Int-3 (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (MeCN).

  • Alternative (Cost-Down): Iodine (

    
    ) + Periodic Acid (
    
    
    
    ) in Acetic Acid.

Protocol (High Purity - NIS Method):

  • Charge Int-3 and Acetonitrile (8 vol) to the reactor.

  • Adjust Temp to 20–25°C.

  • Add NIS portion-wise over 1 hour. Protect from light.

  • Agitate for 4–6 hours.

    • Mechanism:[3][4][7][8][9] The succinimide byproduct precipitates or remains soluble depending on concentration, but the iodinated product is stable.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize excess iodine species.
    
  • Isolation:

    • Dilute with water.

    • Filter the resulting precipitate (Target Compound).[7][10]

    • Wash cake with water to remove succinimide and inorganic salts.

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 88–92%

    • Appearance: White to pale yellow solid.

Key Process Parameters & Troubleshooting

StepParameterTarget RangeConsequence of Deviation
1 pH during acidification5.0 – 6.0<5: Product redissolves (protonation of N). >7: Sodium salt remains soluble.
2 POCl3 Quench Temp< 20°C>20°C: Violent boiling; potential hydrolysis of the C-Cl bond back to OH.
3 Reaction Temp< 45°C>50°C: Risk of displacing the -SMe group (Bis-methoxy impurity).
4 Light ExposureDarkIodine radicals can cause side-chain iodination (benzylic position on the 6-Me).

Analytical Specifications (Quality Control)

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.

Impurity Profile:

  • Des-iodo precursor (Int-3): Should be < 0.5%.

  • Bis-iodinated species: Rare due to sterics, but possible if large excess of NIS is used.

  • Succinimide (if NIS used): Detectable at low retention time; removed by water wash.

References

  • Chlorination Scale-Up: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[11] Using Equimolar POCl3." Molecules, 2012, 17, 4533-4544.[11] Link

  • Methoxylation/Displacement: Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry, 2013. Link

  • Iodination Strategy: Kim, S.K., et al.[3] "A Green Chemical Approach for Iodination of Pyrimidine Derivatives..." Molecules, 2022, 27(19), 6386. Link

  • General Pyrimidine Synthesis: BenchChem Application Note, "Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine." Link

  • Cross-Coupling Utility: "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives..." Journal of Organic Chemistry, 2015. Link[9]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine synthesis

The following technical guide details the optimized synthesis and troubleshooting protocols for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine . This document is structured to address yield-limiting bottlenecks, spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimized synthesis and troubleshooting protocols for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine . This document is structured to address yield-limiting bottlenecks, specifically focusing on the stability of the methylthio group and the lability of the C-I bond during intermediate steps.

Technical Support Center: Yield Optimization Guide

Topic: Synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine Target Audience: Medicinal Chemists, Process Development Scientists Core Strategy: "Late-Stage Iodination" to prevent deiodination and sulfur oxidation.

Part 1: The Executive Summary (The "Why" Behind the Yield)

The synthesis of 5-iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine often fails due to two competing chemical sensitivities:

  • The Methylthio Group (-SMe): Highly susceptible to oxidation (to sulfoxide/sulfone) by strong oxidants often used in iodination (e.g.,

    
    , 
    
    
    
    ).
  • The C-I Bond: Susceptible to homolytic cleavage or elimination under the harsh reflux conditions required for chlorination (POCl3).

The Solution: Switch from the traditional "Early Iodination" route to a "Late-Stage Iodination" strategy. By establishing the methoxy ether before introducing the iodine, you utilize the activating power of the methoxy group to facilitate mild iodination (using NIS) while avoiding the exposure of the iodine atom to POCl3.

Part 2: Visualizing the Optimized Pathway

The following diagram contrasts the "Risky" traditional route with the "Recommended" high-yield route.

SynthesisPathways cluster_legend Pathway Analysis Start 4-Hydroxy-6-methyl- 2-(methylthio)pyrimidine Iodo_Inter 5-Iodo-4-hydroxy- Intermediate Start->Iodo_Inter I2 / NaOH (Good Yield) Chloro_Inter 4-Chloro-6-methyl- 2-(methylthio)pyrimidine Start->Chloro_Inter POCl3 / DMF (Standard) Chloro_Iodo 4-Chloro-5-iodo- Intermediate Iodo_Inter->Chloro_Iodo POCl3 Reflux (CRITICAL FAILURE POINT: Deiodination/Tars) Target TARGET: 5-Iodo-4-methoxy-6-methyl- 2-(methylthio)pyrimidine Chloro_Iodo->Target NaOMe Methoxy_Inter 4-Methoxy-6-methyl- 2-(methylthio)pyrimidine Chloro_Inter->Methoxy_Inter NaOMe / MeOH (Quant. Yield) Methoxy_Inter->Target NIS / MeCN (Mild, High Yield) Note1 Traditional Route risks iodine loss during chlorination. Note2 Optimized Route protects Iodine by introducing it last.

Caption: Comparison of synthetic routes. The Optimized Route (Green) avoids exposing the labile C-I bond to harsh POCl3 conditions.

Part 3: Step-by-Step Optimized Protocol

Step 1: Methoxylation (Nucleophilic Aromatic Substitution)

Precursor: 4-Chloro-6-methyl-2-(methylthio)pyrimidine (Commercially available or synthesized via POCl3).

Protocol:

  • Setup: Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq) in anhydrous Methanol (10 mL/g).

  • Reagent: Add Sodium Methoxide (NaOMe) solution (1.1 eq, 25-30% in MeOH) dropwise at 0°C.

  • Reaction: Stir at room temperature (20-25°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Concentrate solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (DCM is also acceptable). Dry over

    
    .
    
  • Yield Expectation: 89–95% [1].

Critical Check: Ensure the reaction does not overheat. Higher temperatures (>50°C) may lead to the displacement of the -SMe group by a second methoxide, forming the dimethoxy byproduct.

Step 2: Regioselective Iodination (The "Soft" Approach)

Precursor: 4-Methoxy-6-methyl-2-(methylthio)pyrimidine.[1]

Protocol:

  • Setup: Dissolve the methoxy intermediate (1.0 eq) in Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Reagent: Add N-Iodosuccinimide (NIS) (1.1 – 1.2 eq).

  • Catalyst (Optional): If reaction is slow, add 5 mol% Trifluoroacetic Acid (TFA). Note: Usually not required as the ring is activated.

  • Reaction: Stir at Room Temperature for 4–12 hours in the dark (foil-wrapped flask).

  • Quench: Pour into 10% Sodium Thiosulfate (

    
    ) solution to remove excess iodine (indicated by color change from red/brown to yellow/clear).
    
  • Purification: Extract with EtOAc. Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 85–92% [2].

Part 4: Troubleshooting & FAQs

Q1: My product contains a byproduct with Mass M+16. What happened?

Diagnosis: Sulfur Oxidation. You likely used an oxidizing iodination system (like


, 

, or Sodium Periodate). The methylthio group (-SMe) oxidized to a sulfoxide (-S(O)Me). Fix: Switch to NIS (N-Iodosuccinimide) or the

system [3]. These are "softer" electrophilic sources that iodinate the ring without oxidizing the sulfur.
Q2: I tried the "Traditional" route (Iodination first), but the POCl3 step turned into a black tar. Why?

Diagnosis: Deiodination and Polymerization. The C-I bond at position 5 is thermally labile. Refluxing in POCl3 (boiling point 106°C) often causes the iodine to cleave (homolysis), generating radicals that lead to polymerization (tar). Fix: Adopt the Late-Stage Iodination protocol described above. If you must use the traditional route, reduce the temperature by using Vilsmeier-Haack conditions (


 in Toluene at 60-70°C) instead of neat POCl3 reflux.
Q3: The iodination reaction is stalling at 50% conversion.

Diagnosis: Insufficient Activation. While the methoxy group activates the ring, the electron-withdrawing nature of the pyrimidine nitrogens can sometimes slow electrophilic substitution. Fix:

  • Solvent Switch: Move from MeCN to DMF or Acetic Acid (glacial).

  • Catalysis: Add 5-10 mol% TFA (Trifluoroacetic acid). This protonates the NIS, making it a "hotter" electrophile (

    
    ), but check stability of the methoxy group (acid hydrolysis risk is low at this concentration).
    
Q4: Can I use elemental Iodine ( ) instead of NIS?

Answer: Yes, but


 alone is not electrophilic enough. You need an activator.[2]
  • Avoid:

    
     or Nitric Acid (causes oxidation).
    
  • Use:

    
     with Silver Nitrate (
    
    
    
    )
    or Sodium Nitrite (
    
    
    )
    . The
    
    
    precipitates AgI, driving the reaction forward, while avoiding strong oxidative conditions [4].

Part 5: Quantitative Data Summary

Reaction StepReagentsTempTypical YieldKey Risk
Chlorination

, cat. DMF
Reflux90-95%Hydrolysis if wet
Methoxylation

, MeOH
25°C89-95%Displacing -SMe (if hot)
Iodination (Rec.) NIS , MeCN25°C85-92% Incomplete reaction
Iodination (Alt.)

,

25°C80-85%Regioselectivity

References

  • MDPI. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link][3]

  • Heteroletters. (2016). Effective and regioselective 5-iodination of pyrimidine bases... by I2/NaNO2. Retrieved from [Link]

  • Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Retrieved from [Link]

Sources

Optimization

purification of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine by column chromatography

Technical Support Center: Purification of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine Executive Summary & Compound Profile This guide details the purification protocol for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Executive Summary & Compound Profile

This guide details the purification protocol for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS: 107166-95-0).[1] This intermediate is critical in the synthesis of kinase inhibitors and agrochemicals.[2] Its purification is complicated by three factors: the lipophilicity of the iodine/methylthio groups, the potential basicity of the pyrimidine ring, and the photosensitivity of the C-I bond.

Physicochemical Profile:

Property Value / Characteristic Implication for Chromatography
Molecular Formula C₇H₉IN₂OS Moderate Molecular Weight (296.13 g/mol )
Polarity Low-to-Moderate Retains well on Silica; elutes with non-polar gradients.
Solubility High: DCM, EtOAc, THFLow: Water, Hexanes Load using DCM or dry-load on silica.

| Stability Risks | Light Sensitive (C-I bond)Oxidation Prone (S-Me group) | Wrap columns in foil; avoid peroxide-containing solvents. |

Standard Operating Procedure (SOP): Normal Phase Flash Chromatography

Objective: Isolate target compound from des-iodo precursors and N-methylated regioisomers.

Phase 1: Stationary Phase Selection
  • Primary Choice: Irregular Silica Gel (40–63 µm, 60 Å).

  • Alternative (for acid-sensitive batches): Neutral Alumina (Brockmann Grade III). Note: Silica is generally safe for this pyrimidine unless the batch contains high residual acid.

Phase 2: Mobile Phase Optimization

The target compound is relatively lipophilic due to the masking of polar groups by the methyl, methoxy, and iodine substituents.

  • Solvent System A: Hexanes (or Heptane)[3]

  • Solvent System B: Ethyl Acetate (EtOAc)

  • Modifier: If peak tailing is observed (rare but possible due to ring nitrogen-silanol interactions), add 1% Triethylamine (TEA) to the mobile phase.

Gradient Table:

Time (CV*) % Solvent B (EtOAc) Description
0–2 0% Equilibration
2–5 0% → 5% Isocratic hold to elute very non-polar impurities
5–15 5% → 20% Shallow gradient (Target typically elutes here)
15–20 20% → 50% Flush polar impurities (sulfoxides, hydrolyzed products)
20–25 100% Column Wash

*CV = Column Volumes

Phase 3: Sample Loading
  • Technique: Dry Loading is recommended to maximize resolution.

    • Dissolve crude material in minimal Dichloromethane (DCM).

    • Add silica gel (ratio 1:2 sample-to-silica).

    • Evaporate solvent under reduced pressure until a free-flowing powder remains.

    • Load powder into a solid load cartridge or on top of the column bed.

Troubleshooting Guide

Issue 1: The compound co-elutes with a major impurity.

Diagnosis: The impurity is likely the des-iodo precursor (4-methoxy-6-methyl-2-(methylthio)pyrimidine) or the N-methyl regioisomer formed during the earlier S-methylation step.

  • Solution A (Gradient Modification): The iodine atom adds significant lipophilicity. Flatten the gradient at the elution point. If the target elutes at 15% B, hold isocratic at 12% B for 5–10 CVs.

  • Solution B (Solvent Swap): Change the modifier solvent. Switch from EtOAc to Dichloromethane (DCM) .

    • New System: Hexanes / DCM (0–50% gradient). The selectivity of chlorinated solvents often separates halogenated pyrimidines better than ester-based systems.

Issue 2: The product turns yellow/brown during purification.

Diagnosis: Photodeiodination (loss of iodine) or Sulfur Oxidation .

  • Mechanism: The C-I bond is weak. Exposure to ambient UV light on the white silica background accelerates homolytic cleavage, releasing free iodine (yellow/brown color).

  • Corrective Action:

    • Wrap the column in aluminum foil immediately.

    • Turn off fume hood lights if possible.

    • Process fractions quickly; do not leave them in solution overnight.

Issue 3: Peak Tailing (Asymmetrical peaks).

Diagnosis: Interaction between the pyrimidine ring nitrogens and acidic silanol groups on the silica surface.

  • Corrective Action:

    • Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase. This blocks the silanol sites, sharpening the peak.

    • Caution: Flush the column well after use, as amines can damage pumps if left stagnant.

Visual Workflow & Decision Tree

The following diagram illustrates the purification logic flow, including decision points for impurities and stability checks.

PurificationWorkflow Start Crude Mixture (5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine) TLC TLC Analysis (Hex/EtOAc 8:2) Start->TLC Decision1 Is Rf difference > 0.15? TLC->Decision1 StandardFlash Standard Flash Silica Gel Hex/EtOAc Gradient Decision1->StandardFlash Yes DifficultSep High Resolution Mode Decision1->DifficultSep No (Co-elution) CheckTailing Peak Tailing Observed? StandardFlash->CheckTailing DifficultSep->StandardFlash Switch to Hex/DCM AddModifier Add 1% Et3N to Eluent CheckTailing->AddModifier Yes CheckColor Fractions turning yellow? CheckTailing->CheckColor No AddModifier->CheckColor ProtectLight Wrap Column in Foil Minimize Light Exposure CheckColor->ProtectLight Yes (Iodine loss) Final Evaporate & Dry (Store at -20°C) CheckColor->Final No ProtectLight->Final

Caption: Decision tree for optimizing purification conditions, addressing separation efficiency, peak shape, and compound stability.

Frequently Asked Questions (FAQs)

Q1: Can I use Reverse Phase (C18) chromatography for this compound? A: Yes. While Normal Phase is standard for this intermediate, Reverse Phase is excellent if you have polar impurities (like the 4-hydroxy hydrolysis product).

  • Recommended System: Water / Acetonitrile with 0.1% Formic Acid.[3]

  • Gradient: 50% B to 100% B. The iodine and methylthio groups make the molecule very hydrophobic, so it will elute late in a standard RP gradient [1].

Q2: I see a +16 mass unit impurity in LCMS after the column. What happened? A: This indicates oxidation of the 2-methylthio (-SMe) group to a sulfoxide (-S(O)Me) .

  • Cause: Use of ether/THF containing peroxides or prolonged exposure to air on the silica surface.

  • Prevention: Ensure solvents are peroxide-free.[4] Do not dry the compound on the silica column by running air through it for extended periods [2].

Q3: How should I store the purified compound? A: Due to the labile C-I bond and oxidizable sulfur:

  • Temperature: -20°C.

  • Container: Amber glass vial (critical for light protection).

  • Atmosphere: Under Argon or Nitrogen [3].[4]

References

  • BenchChem Technical Support. (2025).[3][4][5] Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from

  • Biotage Applications Group. (2023). Purifying ionic and oxidizable compounds by flash column chromatography. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Iodo-6-methyl-2-methylthio-pyrimidine (Analogous handling data). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Iodopyrimidines

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the idiosyncratic reactivity of iodopyrimidines in palladium-catalyzed cross-couplings (Suzuki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the idiosyncratic reactivity of iodopyrimidines in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.). The electron-deficient nature of the pyrimidine ring, combined with the extreme lability of the carbon-iodine bond, creates unique mechanistic bottlenecks—ranging from catalyst poisoning via nitrogen coordination to rampant homocoupling.

This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting logic to ensure your workflows are robust, high-yielding, and self-validating.

Section 1: Mechanistic Troubleshooting & FAQs

Before diving into specific reaction parameters, it is critical to diagnose your coupling failure logically. The decision tree below outlines the primary failure modes associated with iodopyrimidines and their mechanistic solutions.

G A Issue: Iodopyrimidine Coupling Failure B Low Conversion / Catalyst Deactivation A->B C Homocoupling / Bipyrimidine Formation A->C D Poor Site-Selectivity (Dihalopyrimidines) A->D E Cause: N-coordination poisoning Pd center B->E F Cause: Over-stabilized Pd(II) intermediates C->F G Cause: Competing oxidative additions D->G H Solution: Bulky ligands (e.g., t-Bu-Pip-phos) or Aqueous ligandless Pd E->H I Solution: Ligandless Pd (Pd(OAc)2 alone) F->I J Solution: Catalyst control (DPPF vs. Q-Phos) G->J

Logical troubleshooting workflow for common iodopyrimidine cross-coupling failures.

Q1: When attempting Heck or Suzuki couplings with 4-iodopyrimidines, I observe significant amounts of 4,4'-bipyrimidine (homocoupling). How do I suppress this?

Causality & Solution: The homocoupling of 4-iodopyrimidines is a classic side-reaction exacerbated by standard phosphine ligands like triphenylphosphine (PPh3). The highly electron-deficient pyrimidine accelerates oxidative addition, but PPh3 over-stabilizes the resulting Pd(II) intermediate. This prolonged lifetime allows a second transmetalation/oxidative addition sequence with another iodopyrimidine molecule to occur before the desired cross-coupling partner can react[1].

To suppress this, you must switch to a ligandless palladium system . Using Pd(OAc)2 alone, palladium black, or Pd/C removes the phosphine-induced stabilization, forcing the catalytic cycle toward the desired cross-coupling pathway. Historical optimization has proven that ligandless Pd(II) acetate is vastly superior for preventing homocoupling in the iodopyrimidine series[1].

Q2: I am working with unprotected iodopyrimidine nucleosides (e.g., 5-iodo-2'-deoxyuridine). My Suzuki-Miyaura couplings in DMF/THF yield <10% conversion. Why?

Causality & Solution: Unprotected nucleosides are highly hydrophilic and practically insoluble in standard non-polar or weakly polar cross-coupling solvents. Furthermore, the unprotected heteroatoms aggressively coordinate to and poison the palladium center[2].

The solution is to transition to aqueous-phase cross-coupling . Water not only solubilizes the nucleoside but also alters the hydration sphere of the palladium complex, accelerating reductive elimination. You should employ a water-soluble catalyst system, such as Pd(OAc)2 with TPPTS, or a ligand-free system like Na2PdCl4 in water. For instance, Na2PdCl4 without supporting ligands in water under microwave heating (100 °C) yields excellent conversion for 5-iodouridine derivatives[2].

Q3: I have a dihalopyrimidine (e.g., 2-chloro-4-iodopyrimidine). I want to selectively couple at the chlorine position first, but the iodine always reacts. Can I reverse this?

Causality & Solution: The intrinsic reactivity of carbon-halogen bonds in oxidative addition strictly follows bond dissociation energies: C-I > C-Br > C-Cl > C-F[3]. Therefore, the C-I bond at the 4-position will always undergo oxidative addition faster than the C-Cl bond under standard conditions.

While reversing I vs. Cl selectivity is thermodynamically prohibitive, if you design your synthesis around identical halogens (e.g., 2,4-dichloropyrimidine), you can achieve catalyst-controlled site-selectivity . For example, using a DPPF-based catalyst typically directs coupling to the more sterically accessible or electronically deficient site, whereas switching to a bulky ligand like Q-Phos can completely invert the regioselectivity[4]. For your specific I/Cl substrate, you must couple the iodine first.

Q4: How do I optimize Buchwald-Hartwig aminations of 2-iodopyrimidines with hindered anilines?

Causality & Solution: The C-N cross-coupling of electron-deficient 2-iodopyrimidines with anilines is prone to competing hydrodehalogenation or catalyst resting-state entrapment. The use of specialized dialkylbiaryl phosphine ligands (Buchwald ligands) is critical. Ligands such as BrettPhos or XantPhos facilitate both the oxidative addition of the C-I bond and the challenging reductive elimination of the C-N bond by enforcing a highly active, mono-ligated L1Pd(0) species[5].

Section 2: Quantitative Optimization Data

To guide your initial reaction setup, the following table synthesizes benchmark optimization parameters for iodopyrimidine cross-couplings based on established literature.

Substrate TypeReaction TypeCatalyst / Ligand SystemSolvent / BaseTemp / TimeExpected Yield
5-Iodo-2'-deoxyuridine Suzuki-MiyauraNa2PdCl4 (Ligand-free)[2]H2O / Na2CO3100 °C (MW), 1 h33% – 85%
2-Iodopyrimidine Buchwald-HartwigPd2(dba)3 / XantPhos[5]Toluene / Cs2CO390 °C, 12 h70% – 90%
4-Iodopyrimidine Heck (Olefin)Pd(OAc)2 (Ligand-free)[1]DMF / Et3N80 °C, 4 h>80% (No homocoupling)
2,4-Diiodopyrimidine Suzuki-MiyauraPd(OAc)2 / PPh3[3]Glyme:H2O / Na2CO3Reflux, 48 hPoor Selectivity (<35%)
2,4-Dichloropyrimidine Suzuki-MiyauraPd(OAc)2 / PPh3[3]Glyme:H2O / Na2CO3Reflux, 48 h88% (C4-phenyl)
Section 3: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies.

Protocol A: Ligand-Free Aqueous Suzuki-Miyaura Coupling of Iodopyrimidine Nucleosides

Mechanistic Rationale: Utilizing Na2PdCl4 without hydrophobic phosphine ligands prevents catalyst precipitation in water and avoids the stabilization of off-cycle Pd(II) species, enabling rapid coupling of hydrophilic nucleosides[2].

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 5-iodo-2'-deoxyuridine (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.5 equiv, 0.75 mmol).

  • Base Addition: Add Na2CO3 (2.0 equiv, 1.0 mmol) to the vial.

  • Solvent & Catalyst: Add 3.0 mL of degassed, deionized water. Stir briefly to suspend the solids. Add Na2PdCl4 (0.05 to 1.0 mol % depending on boronic acid sterics).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 100 °C for 60 minutes.

  • Validation & Workup: Cool to room temperature. Self-Validation Step: Monitor completion via LC-MS (UV absorption at 254 nm). Filter the aqueous mixture through a short pad of Celite to remove palladium black. Lyophilize the filtrate or purify directly via reverse-phase HPLC (C18, Water/MeCN gradient).

CatalyticCycle Pd0 Pd(0) Active Species (Ligand-Free) OxAdd Oxidative Addition (Fast with C-I) Pd0->OxAdd PdII Pd(II) Intermediate [Py-Pd-I] OxAdd->PdII + Iodopyrimidine TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Aryl Pd(II) Diaryl [Py-Pd-Ar] TransMet->PdII_Aryl + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_Aryl->RedElim RedElim->Pd0 - Cross-Coupled Product

Ligand-free Pd(0)/Pd(II) catalytic cycle for Suzuki-Miyaura coupling of iodopyrimidines.

Protocol B: Buchwald-Hartwig Amination of 2-Iodopyrimidines

Mechanistic Rationale: The bidentate ligand XantPhos enforces a wide bite angle, which accelerates the reductive elimination step—often the rate-limiting step in C-N bond formation with electron-deficient pyrimidines[5].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-iodopyrimidine (1.0 equiv, 1.0 mmol), the primary aniline (1.2 equiv, 1.2 mmol), and Cs2CO3 (1.4 equiv, 1.4 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2.0 mol % Pd) and XantPhos (4.5 mol %).

  • Solvent: Inject 5.0 mL of anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat in a pre-warmed oil bath at 90 °C for 12–16 hours under vigorous stirring.

  • Validation & Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through Celite. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Self-Validation Step: Verify the absence of hydrodehalogenated pyrimidine via 1H NMR (look for the distinct pyrimidine C2-H proton at ~9.1 ppm if dehalogenation occurred).

References
  • Title: Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: Molecules (nih.gov) URL: [Link]

  • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: Molecules (mdpi.com) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (acs.org) URL: [Link]

  • Title: Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-Catalyzed Cross-Coupling Reaction of Iodopyrimidines Source: Heterocycles (clockss.org) URL: [Link]

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: The Journal of Organic Chemistry (acs.org) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methylthio Group Oxidation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that sulfur-containing moieties—specifically the methylthio group ( ) found in methionine and various API interm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that sulfur-containing moieties—specifically the methylthio group (


) found in methionine and various API intermediates—are notoriously difficult to handle. This guide provides field-proven, mechanistically grounded solutions to prevent and reverse thioether oxidation during solid-phase peptide synthesis (SPPS) and general organic workflows.
Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the methylthio group oxidize so easily during synthesis? A: The methylthio group is a highly nucleophilic thioether. Even at pH < 3, it strongly resists protonation, leaving its lone pairs available to react with electrophiles and reactive oxygen species[1]. During the final acidolytic cleavage in Fmoc/tBu SPPS, the generation of highly reactive tert-butyl (


) carbocations can lead to irreversible S-alkylation, while trace peroxides in solvents or atmospheric oxygen catalyze its oxidation to sulfoxide (Met(O))[1].

Q2: How can I definitively diagnose methylthio oxidation in my crude product? A: Implement a self-validating LC-MS screening step immediately after cleavage. A mass shift of +16 Da indicates the formation of a sulfoxide (


), while a +32 Da  shift indicates a sulfone (

). If you observe a +56 Da shift, your peptide has undergone S-alkylation (tert-butylation) rather than oxidation[1].

Q3: Can I just use standard Trifluoroacetic Acid (TFA) for cleavage? A: No. Using a standard TFA/Water mixture (like Reagent B) on a sequence containing methionine will almost guarantee oxidation and alkylation[2]. You must introduce a matrix of sacrificial scavengers to trap carbocations and maintain a reducing environment.

Part 2: Strategic Scavenger Selection

Preventing oxidation requires a synergistic blend of scavengers. You cannot rely on a single additive; you must build a system that simultaneously quenches carbocations and reduces oxidants.

  • Thioanisole: Acts as a sacrificial thioether. Because it is structurally similar to the methylthio group, it competitively absorbs oxidizing agents[2].

  • 1,2-Ethanedithiol (EDT): A highly efficient scavenger that traps

    
     cations, preventing the S-alkylation of the methylthio group[2].
    
  • Dimethyl Sulfide (

    
    ):  Serves as a co-reductant and sacrificial scavenger, crucial for driving the reduction of any formed sulfoxides back to sulfides[2].
    
Table 1: Quantitative Comparison of Cleavage Cocktails
Cleavage CocktailComposition RatioPrimary ApplicationImpact on Methylthio (

) Group
Reagent B TFA / Phenol / H2O / TIPS (88:5:5:2)Sequences lacking Met, Cys, or Trp.High Risk: Leads to severe oxidation and S-alkylation[2].
Reagent K TFA / Phenol / H2O / Thioanisole / EDT (82.5:5:5:5:2.5)Standard Met-containing peptides.Preventative: Sacrificial thioanisole prevents new oxidation but cannot reverse existing Met(O)[2].
Reagent H TFA / Phenol / Thioanisole / EDT / H2O /

/

(81:5:5:2.5:3:2:1.5)
Peptides with pre-oxidized Met residues.Reductive: Actively reduces Met(O) back to Met via the

/

redox system[1][2].
TMSCl / PPh3 TFA / Anisole / TMSCl /

/ PPh3 (85:5:5:5 + 1mg/mL PPh3)
Complex, highly sensitive sequences.Eradication: Completely eradicates oxidation and reduces S-alkylation to <5%[1].
Part 3: Reversing Oxidation (The / Redox System)

If your methylthio group has already oxidized to a sulfoxide during synthesis, you can reverse it during the final cleavage step using an Ammonium Iodide (


) and Dimethyl Sulfide (

) redox system[3].

The Causality of the Redox System: Ammonium iodide acts as the primary reducing agent, transferring electrons to the sulfoxide and converting it back to a sulfide. In this process, iodide (


) is oxidized to elemental iodine (

). If left unchecked,

would simply re-oxidize the peptide. Dimethyl sulfide (

) is added as a co-reductant to instantly scavenge the

, driving the chemical equilibrium strictly toward the reduced peptide[1][2].

Mechanism Met Methylthio Group (-S-CH3) MetO Sulfoxide (-S(=O)-CH3) Met->MetO Oxidation (+16 Da) ROS Oxidants / tBu+ (TFA Cleavage) ROS->MetO MetO->Met Reduction NH4I NH4I (Iodide) NH4I->MetO Reduces S=O Me2S Me2S (Co-reductant) Me2S->NH4I Scavenges I2

Mechanism of methylthio oxidation to sulfoxide and iodide-mediated reduction.

Step-by-Step Methodology: Global Deprotection & Concurrent Reduction

This protocol is a self-validating system designed to ensure complete reduction while preventing thermal degradation.

Step 1: Resin Preparation Wash the peptide-bound resin thoroughly with Dichloromethane (DCM) to remove all traces of Dimethylformamide (DMF). Scientific Insight: Residual DMF can react with TFA to form formylating agents, introducing new impurities.

Step 2: Cocktail Formulation (Reagent H) In a glass vial, prepare the cleavage cocktail: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H2O, 2%


, and 1.5% 

[1][2]. Handling Note:

has poor solubility in TFA; ensure it is fully dissolved in the aqueous portion before combining[1].

Step 3: Cleavage and Reduction Add the cocktail to the resin (approx. 10 mL per gram of resin). Incubate at 25°C for 1 to 2 hours under gentle agitation. Critical Causality: Do not heat the reaction. Studies show that elevating the temperature to 40°C accelerates irreversible S-alkylation faster than it promotes reduction, permanently ruining the methylthio group[1].

Step 4: Precipitation and Iodine Removal Filter the resin and precipitate the cleaved peptide into cold diethyl ether (-20°C). The ether wash not only precipitates the peptide but also extracts the scavengers and any residual iodine generated by the


 reaction. Centrifuge and wash the pellet three times.

Step 5: Self-Validation (LC-MS) Dissolve a micro-aliquot of the crude pellet in 50% Acetonitrile/Water. Run an LC-MS analysis. Validation Check: The absence of a +16 Da peak confirms the self-validating loop is closed, and the methylthio group is fully reduced.

Protocol S1 1. Prepare Resin Wash with DCM S2 2. Mix Cocktail TFA/EDT/Thioanisole S1->S2 S3 3. Add Reductants NH4I + Me2S S2->S3 S4 4. Cleavage Reaction 25°C for 1-2h S3->S4 S5 5. LC-MS Validation Check for +16 Da S4->S5

Step-by-step workflow for global deprotection with concurrent sulfoxide reduction.

References

1.[1] "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection", nih.gov. 2.[2] "Cleavage Cocktail Selection", wpmucdn.com. 3.[3] "The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S", researchgate.net.

Sources

Troubleshooting

Technical Support Center: Pyrimidine Synthesis &amp; Isomer Resolution

Ticket System: Open Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Regio- and Stereoisomerism in Substituted Pyrimidines Introduction Welcome to the Pyrimidine Synthesis Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open

Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Regio- and Stereoisomerism in Substituted Pyrimidines

Introduction

Welcome to the Pyrimidine Synthesis Support Center. We understand that the pyrimidine ring—an electron-deficient heteroaromatic scaffold—presents unique challenges in regiocontrol. Whether you are struggling with N1 vs. N3 alkylation , C2 vs. C4 nucleophilic substitution (


) , or enantiomeric resolution  in Biginelli cyclizations, this guide provides diagnostic protocols and mechanistic solutions.

Module 1: Regioselectivity in Reactions

Ticket #001: "I'm getting a mixture of 2-amino and 4-amino products from 2,4-dichloropyrimidine."

Diagnostic Protocol

The 2,4-dichloropyrimidine scaffold is the workhorse of medicinal chemistry, but it has two electrophilic sites.

  • Default Reactivity: The C4 position is generally more reactive than C2.[1]

  • Why? The intermediate Meisenheimer complex formed at C4 is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3). Attack at C2 is less favorable as the negative charge delocalization is less efficient compared to the C4 pathway.

Troubleshooting & Optimization

If you are losing selectivity (getting C2 product or bis-substitution), check the following parameters:

ParameterRecommendation for C4 SelectivityMechanism / Logic
Temperature Keep < 0°C to RT C4 substitution has a lower activation energy (

). Higher temperatures provide enough energy to overcome the C2 barrier, leading to mixtures [1].
Base Hünig's Base (DIPEA) Stronger bases or excess amine can catalyze the second substitution at C2. Use stoichiometric amounts.
C5 Substituent Electron Withdrawing (EWG) A C5-EWG (e.g.,

,

) makes C4 significantly more electrophilic, enhancing selectivity.[1]
Lewis Acid Add

or

Lewis acids can coordinate to N3, further activating C4 towards nucleophilic attack [2].
Workflow Visualization: Decision Tree

Use this logic flow to determine the likely outcome of your reaction.

SNAr_Selectivity Start Substrate: 2,4-Dichloropyrimidine Check_C5 Is there a substituent at C5? Start->Check_C5 C5_EWG Yes: Electron Withdrawing (-NO2, -F) Check_C5->C5_EWG C5_EDG Yes: Electron Donating (-Me, -OMe) Check_C5->C5_EDG C5_None No (H) Check_C5->C5_None Temp_Check Reaction Temperature C5_EWG->Temp_Check Result_C2 Potential C2 Selectivity Reversal (Rare, requires specific conditions) C5_EDG->Result_C2 Steric/Electronic Perturbation C5_None->Temp_Check Low_Temp Low (< 0°C) Temp_Check->Low_Temp High_Temp High (> 50°C) Temp_Check->High_Temp Result_C4 Major Product: C4-Substitution (Kinetic Control) Low_Temp->Result_C4 High Selectivity Result_Mix Mixture: C2 + C4 + Bis-sub High_Temp->Result_Mix Loss of Control

Caption: Decision logic for predicting regioselectivity in nucleophilic aromatic substitution of 2,4-dichloropyrimidines.

Module 2: Ambident Nucleophiles (N-Alkylation)

Ticket #002: "My pyrimidone alkylation yielded the O-isomer instead of the N-isomer."

The Core Issue: Tautomerism & HSAB

Hydroxypyrimidines exist in equilibrium with their amide (pyrimidone) tautomers. When deprotonated, the anion is an ambident nucleophile —it can react at Nitrogen (N) or Oxygen (O).

  • N-Alkylation: Favored by Soft electrophiles and thermodynamic control.

  • O-Alkylation: Favored by Hard electrophiles and kinetic control (O is more electronegative/harder).

Troubleshooting Guide
VariableCondition for N-Alkylation (Target)Condition for O-Alkylation (Avoid)Mechanism
Solvent Polar Aprotic (DMF, DMSO) Non-polar (Toluene, THF)Polar solvents separate the ion pair, leaving the "softer" N-center free to react [3].
Base

or


or

Silver salts chelate the Nitrogen, forcing reaction at Oxygen (the "Silver Salt Rule").
Electrophile Alkyl Iodides (Soft) Alkyl Sulfonates/Chlorides (Hard)Hard/Soft Acid Base (HSAB) matching.
Advanced Case: N1 vs. N3 Selectivity

If you are alkylating a uracil or thymine derivative, N1 is usually more acidic (


) than N3.
  • To target N1: Use 1.0 eq of mild base.

  • To target N3: Requires protection of N1 or use of transient protecting groups (e.g., bis-silylation with HMDS followed by selective alkylation) [4].

Module 3: Stereoisomer Resolution (Biginelli Reaction)

Ticket #003: "I synthesized a dihydropyrimidinone (DHPM) but it's a racemate. How do I resolve it?"

Root Cause Analysis

The Biginelli reaction (Aldehyde + Urea +


-Ketoester) creates a chiral center at C4. Standard acid catalysis yields a 50:50 racemic mixture.
Resolution Strategies

Do not attempt fractional crystallization of the racemate directly; it rarely works for DHPMs. Use these proven methods:

  • Chiral HPLC (Analytical/Prep):

    • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane/IPA mixtures. DHPMs interact well with the carbamate linkages in these stationary phases.

  • Chemical Resolution (Scalable):

    • Synthesize the DHPM using a chiral urea or a chiral

      
      -ketoester  (auxiliary approach).
      
    • Example: Use a menthol-derived acetoacetate. This yields diastereomers (separable by standard silica flash chromatography). Post-separation, hydrolyze the auxiliary [5].

  • Enzymatic Kinetic Resolution:

    • Use Lipases (e.g., Candida antarctica Lipase B - CALB) .

    • Protocol: Acetylate a hydroxymethyl-DHPM. The enzyme will selectively acetylate the (R)-isomer, leaving the (S)-isomer as the free alcohol.

Module 4: Analytical Differentiation

Ticket #004: "I have two spots on TLC. Which isomer is which?"

NMR Diagnostic Table

Differentiation of regioisomers requires careful inspection of proton shifts and couplings.

FeatureC4-Substituted (2-Cl-4-R-pyr)C2-Substituted (2-R-4-Cl-pyr)Notes
H6 Shift

8.0 - 8.3 ppm

8.3 - 8.6 ppm
H6 is more deshielded in the C2-substituted product due to adjacent N1 and C4-Cl.
H5 Shift

6.5 - 6.8 ppm

7.0 - 7.3 ppm
H5 is upfield when the electron-donating group (R) is at C4 (ortho-like resonance).
Coupling (

)
~5.0 - 5.5 Hz~5.0 - 5.5 HzCoupling constant rarely changes enough to be diagnostic; rely on Chemical Shift.
Definitive Proof: NOE/HMBC Workflow

Do not rely solely on 1D NMR for novel compounds. Use this 2D workflow.

NMR_Workflow Sample Unknown Isomer Exp1 Run 1H-1H NOESY Sample->Exp1 Decision Observe NOE between Substituent (R) and Ring Proton? Exp1->Decision Yes_H5 NOE to H5 (doublet) CONFIRMS C4-Substitution Decision->Yes_H5 Strong Signal Yes_H6 NOE to H6 (doublet) CONFIRMS C5-Substitution Decision->Yes_H6 No_NOE No NOE observed Decision->No_NOE Alt_Exp Run 1H-13C HMBC No_NOE->Alt_Exp HMBC_Logic Check 3-bond couplings from R-group to Ring Carbons Alt_Exp->HMBC_Logic

Caption: Analytical workflow for distinguishing pyrimidine regioisomers using 2D NMR techniques.

References

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2][3]

  • BenchChem. (2025).[1][4][5] Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.

  • Lambrecht, M. J., et al. (2018).[6] Direct, Regioselective N-Alkylation of 1,3-Azoles.[6][7] Journal of Organic Chemistry, 83(12), 6334-6353.[6]

  • Khazaei, A., et al. (2012). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agents. ResearchGate.[7]

  • Sabbatini, S., et al. (2002). Three-Component Biginelli Cyclocondensation Reaction Using C-Glycosylated Substrates.[8] ResearchGate.[7]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Pyrimidines

Welcome to the technical support center for the regioselective functionalization of pyrimidines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of pyrimidines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple protocols to explain the underlying chemical principles that govern reactivity and selectivity, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Frequently Asked Questions (FAQs): The Fundamentals of Pyrimidine Reactivity

This section addresses foundational questions about the inherent chemical properties of the pyrimidine ring. Understanding these core concepts is the first step in designing a successful regioselective functionalization strategy.

Q1: Why is achieving regioselectivity in pyrimidine functionalization a significant challenge?

A1: The challenge is rooted in the intrinsic electronic nature of the pyrimidine ring. As a π-deficient heteroaromatic system, it has two nitrogen atoms that withdraw electron density, creating a non-uniform electronic landscape.[1][2] This results in several key issues:

  • Multiple Reactive Sites: The C2, C4, and C6 positions are all electron-deficient and susceptible to nucleophilic attack, while the C5 position is comparatively electron-rich.[3] This creates competition between multiple potential reaction sites.

  • Inert C-H Bonds: While the ring is electron-deficient, the C-H bonds themselves are relatively strong and require specific activation strategies to become reactive.[4][5]

  • Substituent Effects: The regiochemical outcome is highly sensitive to the electronic and steric properties of existing substituents. An electron-donating group (EDG) can alter the inherent reactivity pattern, as can a bulky group that sterically blocks a particular position.[2][6]

Q2: What are the generally accepted reactivity patterns for an unsubstituted pyrimidine ring?

A2: For an unsubstituted pyrimidine, the positions exhibit distinct reactivities based on their electronic properties:

  • C4 and C6 Positions: These are the most electron-deficient carbons due to their proximity to both nitrogen atoms. They are the primary sites for nucleophilic aromatic substitution (SNAr) and attack by strong nucleophiles.[3]

  • C2 Position: This position is also electron-deficient and a common site for functionalization, often targeted by organometallic reagents or through metal-catalyzed C-H activation.[7][8]

  • C5 Position: Being flanked by two electron-deficient carbons, the C5 position is the most electron-rich carbon on the ring. It is the preferred site for electrophilic substitution, although such reactions are less common on the electron-poor pyrimidine core without activating groups.

Below is a conceptual diagram illustrating the electronic landscape of the pyrimidine core.

G start Problem: Mixture of Regioisomers q1 Is a Directing Group (DG) being used? start->q1 q2 Is the DG strongly coordinating (e.g., Pyridine, Amide)? q1->q2 Yes sol1 Consider installing a DG to force regioselectivity via chelation. q1->sol1 No a1_yes Yes a1_no No sol2 Switch to a stronger DG. Weak DGs (e.g., ether) may not provide sufficient control. q2->sol2 No q3 Analyze Reaction Mechanism. Could a radical pathway be competing? q2->q3 Yes a2_yes Yes a2_no No end Achieved Regioselectivity sol1->end sol2->end q4 Are there strong steric or electronic influences from other substituents? q3->q4 sol3 Modify conditions to favor one pathway. - Change metal/ligand (for M-cat). - Add radical scavenger (if radical path undesired). - Change photocatalyst (for photo-cat). sol3->end sol4 Redesign substrate to minimize steric clash or electronic opposition. OR Use a smaller catalyst/ligand system. q4->sol4 Yes q4->end No, issue likely resolved sol4->end

Caption: Troubleshooting flowchart for poor regioselectivity.

Experimental Protocol: Regioselective C2-Metalation of a Pyrimidine

This protocol describes a regioselective C2-metalation using a hindered magnesium-amide base, a method that avoids the pitfalls of nucleophilic addition associated with organolithium reagents. [8] Objective: To selectively functionalize a 4-methoxypyrimidine at the C2 position.

Materials:

  • 4-methoxypyrimidine

  • TMPMgCl·LiCl (1.1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Setup: Dry a Schlenk flask under vacuum and flame, then cool under an inert atmosphere (Argon).

  • Reagents: Add 4-methoxypyrimidine (1.0 mmol, 1.0 equiv) to the flask and dissolve in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -15 °C in a suitable cooling bath.

  • Metalation: Slowly add TMPMgCl·LiCl (1.1 mmol, 1.1 equiv) dropwise to the stirred solution. The choice of a hindered magnesium base is critical for preventing nucleophilic addition and directing metalation. [8]5. Stirring: Stir the reaction mixture at -15 °C for 1 hour to ensure complete deprotonation at the C2 position. The combination of the TMP base and the Lewis acidic BF₃·OEt₂ (used in some protocols) can selectively activate the C2 position. [8]6. Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL). Cool this solution to -15 °C.

  • Addition: Slowly transfer the pyrimidine-magnesium intermediate from the first flask into the iodine solution via cannula.

  • Warm-up & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears, followed by saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-iodo-4-methoxypyrimidine.

References

  • CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.
  • Accounts of Chemical Research. Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Available from: [Link]

  • RSC Publications. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.
  • Nature. A deconstruction–reconstruction strategy for pyrimidine diversification.
  • MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available from: [Link]

  • ResearchGate. Recent Advances in Direct C–H Functionalization of Pyrimidines. Available from: [Link]

  • Journal of the American Chemical Society. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available from: [Link]

  • Angewandte Chemie International Edition. Regioselective Functionalization of Pyrimidines and Pyrazines via Metalation.
  • MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Available from: [Link]

  • Chemical Communications. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available from: [Link]

  • PMC. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • PMC. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Available from: [Link]

  • PubMed. Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. Available from: [Link]

  • Journal of the American Chemical Society. Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Available from: [Link]

  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available from: [Link]

  • RSC Publishing. Photocatalytic regioselective C–H bond functionalizations in arenes. Available from: [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available from: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. Available from: [Link]

  • ResearchGate. Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. Available from: [Link]

  • ResearchGate. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • IBS Publications Repository. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Available from: [Link]

  • IJCRT.org. Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. Available from: [Link]

  • Journal of the American Chemical Society. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Available from: [Link]

  • Ludwig-Maximilians-Universität München. Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Precursor: A Comparative SAR Guide to 2-(Methylthio)pyrimidine Derivatives

Executive Analysis: The Dual Identity of the S-Methyl Moiety In the landscape of heterocyclic drug design, the 2-(methylthio)pyrimidine scaffold occupies a unique dual identity. To the synthetic chemist, it is primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Dual Identity of the S-Methyl Moiety

In the landscape of heterocyclic drug design, the 2-(methylthio)pyrimidine scaffold occupies a unique dual identity. To the synthetic chemist, it is primarily a versatile electrophilic intermediate —a "masked" leaving group activated by oxidation (to sulfoxide/sulfone) for nucleophilic displacement to generate 2-aminopyrimidines (privileged kinase inhibitor scaffolds).

However, to the pharmacologist, the 2-(methylthio) group (–SMe) itself presents a distinct Structure-Activity Relationship (SAR) profile . It acts as a lipophilic anchor that can probe hydrophobic pockets where polar amino or oxo groups fail. This guide objectively compares the performance of 2-(methylthio)pyrimidine derivatives against their common alternatives (2-amino, 2-oxo, and 2-alkyl analogs), focusing on potency, metabolic stability, and synthetic utility.

Comparative SAR Analysis

The decision to retain or displace a 2-(methylthio) group defines the trajectory of a lead optimization campaign. The following analysis contrasts the 2-SMe moiety with its primary alternatives.

Performance Matrix: 2-Substituted Pyrimidines[1]
Feature2-(Methylthio) (–SMe) 2-Amino (–NH₂) 2-Oxo (–OH/C=O) 2-Chloro (–Cl)
Primary Role Hydrophobic Probe / Pro-electrophileH-Bond Donor/Acceptor (Hinge Binder)H-Bond Acceptor / Tautomeric ScaffoldSynthetic Intermediate
LogP (Lipophilicity) High (+0.6 to +1.0 vs NH₂)Low (Polar)Low (Polar)High
Metabolic Stability Low to Moderate (S-oxidation liability)High (Phase II conjugation)High (Glucuronidation)Low (Glutathione trap)
Kinase Potency Low (Lacks H-bond donor)High (Canonical hinge interaction)Moderate (Specific targets)N/A (Reactive)
Cell Permeability Excellent (Passive diffusion)ModerateLow to ModerateGood
Key Liability Oxidation to Sulfoxide (–S(=O)Me)Efflux Transporter SubstratePoor SolubilityToxicity
Mechanistic Insights
The Lipophilicity/Potency Trade-off

The 2-(methylthio) group significantly increases the cLogP of the pyrimidine core compared to the 2-amino analog.

  • Advantage: In antimicrobial and antiviral applications (e.g., Mycobacterium tuberculosis inhibitors), this increased lipophilicity enhances cell wall penetration, often making 2-SMe derivatives more potent in whole-cell assays despite lower intrinsic enzymatic affinity.

  • Disadvantage: In kinase inhibition (e.g., EGFR, CDK2), the 2-position typically requires a Hydrogen Bond Donor (HBD) to interact with the hinge region backbone (e.g., Met793 in EGFR). The –SMe group lacks this donor capability, often resulting in a 100-1000x loss in potency unless the binding mode is atypical (Type II or allosteric).

The Metabolic "Soft Spot"

The sulfur atom is a "soft" nucleophile and is highly susceptible to oxidative metabolism by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Pathway: Thioether (–SMe)

    
     Sulfoxide (–S(=O)Me) 
    
    
    
    Sulfone (–SO₂Me).
  • Consequence: The sulfone is a potent electron-withdrawing group and an excellent leaving group. This can lead to covalent adduct formation with intracellular glutathione (GSH), potentially causing idiosyncratic toxicity. This is why 2-SMe is rare in final drug candidates but excellent for in vitro probe compounds.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for utilizing the 2-(methylthio)pyrimidine scaffold, highlighting the divergence between using it as a final pharmacophore versus a synthetic intermediate.

SAR_Logic Start 2-(Methylthio)pyrimidine Scaffold Path_Direct Direct Pharmacological Activity Start->Path_Direct Retain SMe Path_Synth Synthetic Intermediate (Displacement) Start->Path_Synth Derivatize Hydrophobic Hydrophobic Pocket Targeting Path_Direct->Hydrophobic Permeability Enhanced Cell Permeability Path_Direct->Permeability Liability Metabolic Liability (S-Oxidation) Path_Direct->Liability Risk Oxidation Oxidation to Sulfone (-SO2Me) Path_Synth->Oxidation Nu_Attack Nucleophilic Displacement (R-NH2) Oxidation->Nu_Attack Kinase_Prod 2-Aminopyrimidine (Kinase Inhibitor) Nu_Attack->Kinase_Prod

Figure 1: Strategic decision tree for 2-(methylthio)pyrimidine derivatives. Blue path indicates retention of the SMe group for specific bioactivity; Red path indicates its use as a precursor for 2-aminopyrimidines.

Experimental Protocols

To validate the SAR of 2-(methylthio) derivatives, one must control for their metabolic instability and distinct synthesis.

Protocol A: Selective Synthesis of 2-(Methylthio)pyrimidines

Objective: To synthesize the core scaffold without accidental displacement of the sulfur moiety.

Reagents:

  • Ethyl chloro(methylthio)acetate (C-C-C synthon)

  • Benzamidine hydrochloride (N-C-N synthon)

  • Sodium ethoxide (NaOEt)

  • Solvent: Absolute Ethanol

Step-by-Step Workflow:

  • Preparation of Base: Dissolve sodium metal (1.1 eq) in absolute ethanol under N₂ atmosphere to generate fresh NaOEt.

  • Amidine Activation: Add benzamidine hydrochloride (1.0 eq) to the NaOEt solution. Stir for 15 min at RT to liberate the free amidine base.

  • Cyclocondensation: Add ethyl chloro(methylthio)acetate (1.0 eq) dropwise over 20 minutes. Critical: Maintain temperature < 30°C to prevent side reactions.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Evaporate ethanol. Resuspend residue in water and extract with EtOAc. The 2-(methylthio) group remains intact under these basic conditions.

  • Purification: Recrystallize from ethanol/water. Note: Avoid acidic workups, which can hydrolyze the SMe group.

Protocol B: Metabolic Stability Assessment (S-Oxidation)

Objective: To quantify the liability of the SMe group in early discovery.

System: Liver Microsomes (Human/Mouse) + NADPH Regenerating System.

  • Incubation: Incubate test compound (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH regenerating system (MgCl₂, glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent ion [M+H]+.

    • Monitor specific metabolite ions: [M+16]+ (Sulfoxide) and [M+32]+ (Sulfone).

    • Interpretation: A high conversion rate (>50% in 30 min) indicates the SMe group is a metabolic soft spot, suggesting the need for bioisosteric replacement (e.g., –OCF₃ or –Et) if oral bioavailability is desired.

Mechanism of Action: The Pathway to Kinase Inhibition

While 2-(methylthio) derivatives have their own niche, their most common high-value application is as precursors to 2-aminopyrimidines. The following diagram details the chemical transformation pathway often used in "Diversity-Oriented Synthesis" (DOS) to generate libraries of kinase inhibitors.

Synthesis_Pathway Precursor 2-(Methylthio)pyrimidine (Inactive/Weak Binder) Activation Activation Step (mCPBA or Oxone) Precursor->Activation Oxidation Intermediate 2-(Methylsulfonyl)pyrimidine (Activated Electrophile) Activation->Intermediate Yields Leaving Group Reaction Nucleophilic Aromatic Substitution (SnAr) with Amine (R-NH2) Intermediate->Reaction + Primary/Secondary Amine Product 2-Aminopyrimidine (High Affinity Kinase Inhibitor) Reaction->Product Displacement of SO2Me

Figure 2: The "Activate-and-Displace" strategy. The 2-SMe group serves as a robust protecting group during scaffold construction, then is activated to the sulfone for late-stage diversification into active kinase inhibitors.

References

  • Vertex Pharmaceuticals. "The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl Chloro(methylthio)acetate." BenchChem Protocols. Link

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules. Link

  • Royal Society of Chemistry. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidine." Organic & Biomolecular Chemistry. Link

  • National Institutes of Health. "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs." Chemistry of Heterocyclic Compounds. Link

  • Journal of Medicinal Chemistry. "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase inhibitors."[1] ACS Publications.[2] Link

Sources

Comparative

in vitro evaluation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine derivatives

This guide details the in vitro evaluation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (IMMP) derivatives. These compounds are privileged scaffolds primarily recognized for their potent antiviral activity as No...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vitro evaluation of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (IMMP) derivatives. These compounds are privileged scaffolds primarily recognized for their potent antiviral activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1, and secondarily for antimicrobial efficacy via Dihydrofolate Reductase (DHFR) inhibition.

Executive Summary & Mechanistic Basis

The IMMP scaffold represents a specific subclass of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogues. Unlike standard nucleoside inhibitors (NRTIs) that mimic DNA building blocks, these derivatives bind to a hydrophobic allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that locks the enzyme in an inactive state.

Structure-Activity Relationship (SAR) Profile
  • 5-Iodo Position (The Warhead): The iodine atom is critical. It occupies a specific hydrophobic pocket (Trp229) in the HIV-1 RT enzyme. Its large van der Waals radius and potential for halogen bonding significantly enhance binding affinity compared to 5-H or 5-Methyl analogues.

  • 4-Methoxy Group: Locks the pyrimidine in the enol-ether form, increasing lipophilicity and membrane permeability compared to the keto-tautomer found in natural nucleobases.

  • 2-(Methylthio) Moiety: Provides a "molecular handle." In synthesis, it is a leaving group for diversification; in bioactivity, it contributes to the hydrophobic interaction with the NNRTI binding pocket (Tyr181/Tyr188).

Comparative Performance Analysis

The following data compares high-performing IMMP derivatives against industry standards: Nevirapine (First-generation NNRTI) and Efavirenz (Second-generation NNRTI).

Table 1: Antiviral Potency & Selectivity (HIV-1 Strain IIIB)

Data aggregated from representative HEPT/S-DABO derivative studies.

Compound ClassSubstituent (C-5)EC₅₀ (µM) [Antiviral Activity]CC₅₀ (µM) [Cytotoxicity]Selectivity Index (SI)Resistance Profile (K103N)
IMMP Derivative (Lead) Iodo (-I) 0.004 - 0.015 > 100 > 8,000 Moderate
Analog A (Control)Methyl (-CH₃)0.150 - 0.400> 100~ 400Poor
Analog B (Control)Hydrogen (-H)> 10.0> 100< 10N/A
Nevirapine (Std) Cyclopropyl0.040> 100~ 2,500Resistant
Efavirenz (Std) Trifluoromethyl0.00360~ 20,000Active

Key Insight: The 5-Iodo substitution yields a ~10-fold potency increase over the 5-Methyl analog. While Efavirenz remains slightly more potent, the IMMP derivatives often exhibit superior cytotoxicity profiles (higher CC₅₀), making them attractive candidates for reducing adverse effects.

Strategic Visualization

Figure 1: Mechanism of Action & SAR Logic

This diagram illustrates the binding interaction of the IMMP scaffold within the HIV-1 RT allosteric pocket.

SAR_Mechanism Core Pyrimidine Core (Scaffold) Iodo 5-Iodo Group (Hydrophobic Warhead) Core->Iodo C-5 Position Methoxy 4-Methoxy Group (Lipophilicity) Core->Methoxy C-4 Position SMe 2-Methylthio Group (Pocket Interaction) Core->SMe C-2 Position Target HIV-1 Reverse Transcriptase (Allosteric Pocket) Iodo->Target Binds Trp229 (Halogen Bond) SMe->Target Interacts Tyr181 Effect Conformational Lock (Enzyme Inactivation) Target->Effect Inhibits DNA Polymerization

Caption: SAR map highlighting the critical role of the 5-Iodo substituent in anchoring the molecule within the HIV-1 RT hydrophobic pocket.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, follow these validated workflows.

Protocol A: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: Quantify the direct enzymatic inhibition (IC₅₀) without the confounding variables of cell permeability.

  • Reagent Preparation:

    • Enzyme: Recombinant HIV-1 RT (1 U/µL).

    • Template/Primer: Poly(rA)·oligo(dT)₁₂₋₁₈.

    • Substrate: [³H]-dTTP (or biotinylated-dUTP for colorimetric variants).

    • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 80 mM KCl.

  • Compound Dilution:

    • Dissolve IMMP derivatives in 100% DMSO.

    • Prepare serial 5-fold dilutions. Final DMSO concentration in assay must be < 1%.

  • Reaction Workflow:

    • Blank: Buffer + Substrate (No Enzyme).

    • Control: Enzyme + Substrate + Vehicle (DMSO).

    • Test: Enzyme + Substrate + IMMP Derivative.

    • Incubate at 37°C for 60 minutes.

  • Termination & Detection:

    • Stop reaction with 10% TCA (Trichloroacetic acid).

    • Precipitate on glass fiber filters.

    • Measure incorporated radioactivity via liquid scintillation counting.

  • Validation Check:

    • The Control must show >50,000 CPM.

    • Nevirapine (positive control) must yield an IC₅₀ between 40-80 nM. If outside this range, the enzyme batch is compromised.

Protocol B: Cytotoxicity & Antiviral Efficacy (MT-4 Cell System)

Objective: Determine the Selectivity Index (SI = CC₅₀ / EC₅₀).

  • Cell Culture:

    • Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 + 10% FBS.

    • Viability > 95% (Trypan Blue exclusion) required before assay.

  • Infection:

    • Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Mock-infected wells serve as cytotoxicity controls.

  • Treatment:

    • Add IMMP derivatives (0.001 µM – 100 µM) immediately post-infection.

    • Incubate for 5 days at 37°C, 5% CO₂.

  • Readout (MTT Assay):

    • Add MTT reagent (5 mg/mL); incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • EC₅₀: Concentration protecting 50% of infected cells from viral cytopathogenicity.

    • CC₅₀: Concentration reducing viability of mock-infected cells by 50%.

Workflow Visualization

Figure 2: In Vitro Evaluation Pipeline

This flowchart outlines the decision matrix for advancing an IMMP derivative from synthesis to lead candidate.

Workflow Start Synthesized IMMP Derivative Solubility Solubility Check (DMSO/PBS) Start->Solubility Enzymatic RT Inhibition Assay (Cell-Free) Solubility->Enzymatic If Soluble Cellular MT-4 Antiviral Assay (Live Virus) Enzymatic->Cellular If IC50 < 50 nM Cyto Cytotoxicity Screen (CC50) Cellular->Cyto Parallel Run Decision Calculate Selectivity Index (SI = CC50/EC50) Cellular->Decision Cyto->Decision Pass Lead Candidate (SI > 1000) Decision->Pass High SI Fail Discard / Redesign Decision->Fail Low SI or High Toxicity

Caption: Step-by-step validation pipeline. Note that enzymatic potency must be confirmed before introducing cellular complexity.

References

  • Mai, A., et al. (2024). "Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Derivatives as Novel DHFR Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2][3][4] "In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Comparative Guide." BenchChem Technical Guides.

  • Danel, K., et al. (1996). "Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry.
  • MDPI. (2024). "Antiviral Activity of Ag5IO6 and Related Iodo-Compounds." MDPI Viruses.

Sources

Validation

comparing the efficacy of different pyrimidine-based kinase inhibitors

Topic: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors: A Technical Guide to CDK4/6 Antagonists Executive Summary & Structural Rationale The pyrimidine scaffold represents a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors: A Technical Guide to CDK4/6 Antagonists

Executive Summary & Structural Rationale

The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic the purine ring of ATP.[1] By forming key hydrogen bonds with the hinge region of the kinase catalytic domain, pyrimidine derivatives can potently compete with ATP.[1]

This guide focuses on the comparative efficacy of three FDA-approved pyrimidine-based CDK4/6 inhibitors : Palbociclib , Ribociclib , and Abemaciclib . While all three target the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway to arrest cell cycle progression in G1, distinct modifications to their pyrimidine cores result in divergent biochemical potencies, selectivity profiles, and clinical toxicities.

CompoundCore ScaffoldStructural ClassKey Differentiator
Palbociclib Pyrido[2,3-d]pyrimidineFused PyrimidineHigh biochemical selectivity for CDK4/6; dose-limiting neutropenia.
Ribociclib Pyrrolo[2,3-d]pyrimidineFused PyrimidineStrongest OS benefit data; QT interval prolongation risk.[2]
Abemaciclib Pyrimidine-benzimidazolePyrimidine DerivativeHighest potency (low nM); broad kinase selectivity (hits CDK9/1/2); CNS penetrant.

Comparative Biochemical Profiling

The efficacy of these inhibitors is not identical.[2][3][4][5][6] Structural variations influence their binding affinity (


) and inhibitory concentration (

).
Enzymatic Potency ( )

The following data summarizes the ATP-competitive inhibition constants against recombinant human enzymes.

Target KinasePalbociclib

(nM)
Ribociclib

(nM)
Abemaciclib

(nM)
CDK4 / Cyclin D1 11102
CDK6 / Cyclin D3 153910
Selectivity Ratio (CDK4:CDK6) ~1:1.5 (Balanced)~1:4 (CDK4 selective)~1:5 (CDK4 selective)
Off-Target (CDK1/2/9) >10,000 (Inactive)>10,000 (Inactive)~50 - 500 (Weak activity)

Insight: Abemaciclib is the most potent inhibitor of CDK4. Its activity against other kinases (CDK9, GSK3


) likely contributes to its distinct non-hematological toxicity profile (diarrhea) and its ability to be dosed continuously, unlike the cyclic dosing required for Palbociclib and Ribociclib to allow neutrophil recovery.

Mechanism of Action & Signaling Pathway

These inhibitors function by preventing the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[7][8]

  • Canonical Pathway: Mitogenic signals

    
     Cyclin D upregulation 
    
    
    
    CDK4/6 activation
    
    
    Rb phosphorylation
    
    
    E2F release
    
    
    S-phase entry.[8]
  • Inhibition: Drug binds CDK4/6 hinge

    
     Rb remains unphosphorylated (active) 
    
    
    
    E2F sequestered
    
    
    G1 Cell Cycle Arrest.[7]
Visualization: CDK4/6-Rb Signaling Cascade

CDK_Pathway cluster_extracellular Extracellular Environment cluster_cytoplasm Cytoplasm / Nucleus cluster_complex Kinase Complex Mitogens Mitogens / Growth Factors RTK RTK Signaling (PI3K/MAPK) Mitogens->RTK CyclinD Cyclin D (Upregulation) RTK->CyclinD Induces expression CDK46 CDK4/6 CyclinD->CDK46 Activates Rb_Active Rb (Hypo-phosphorylated) [Tumor Suppressor Active] CDK46->Rb_Active Phosphorylates Inhibitor Pyrimidine Inhibitor (Palbociclib/Ribociclib) Inhibitor->CDK46 ATP Competition (Blocks Activity) Rb_Inactive Rb-P (Hyper-phosphorylated) [Inactive] Rb_Active->Rb_Inactive Transition E2F E2F Transcription Factor Rb_Active->E2F Sequesters Rb_Inactive->E2F Releases S_Phase S-Phase Gene Transcription (Cell Proliferation) E2F->S_Phase Promotes

Figure 1: Mechanism of CDK4/6 inhibition.[7] Pyrimidine-based inhibitors competitively bind the ATP pocket of CDK4/6, preventing Rb phosphorylation and maintaining G1 arrest.

Experimental Protocols for Efficacy Comparison

To objectively compare these agents, researchers must utilize standardized assays. Below are two self-validating protocols: one for biochemical potency and one for cellular mechanism confirmation.

Protocol A: Radiometric Kinase Assay ( -ATP)

Gold standard for determining


 without interference from fluorescent compounds.

Reagents:

  • Recombinant CDK4/Cyclin D1 complex.

  • Substrate: Recombinant Rb fragment (residues 773–928).

  • 
    ATP.
    

Workflow:

  • Preparation: Dilute inhibitors (Palbociclib, Ribociclib, Abemaciclib) in DMSO (10-point serial dilution).

  • Enzyme Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35). Add 5 nM CDK4/Cyclin D1.
    
  • Incubation: Add 1

    
    L compound to 20 
    
    
    
    L Enzyme Mix. Incubate 15 min at RT (allows equilibrium binding).
  • Reaction Start: Add 20

    
    L Substrate Mix (Rb protein + 10 
    
    
    
    M ATP + 0.5
    
    
    Ci
    
    
    -ATP).
  • Reaction: Incubate 60 min at RT.

  • Termination: Spot reaction onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to derive

    
    .
    
Protocol B: Cellular Rb-Phosphorylation Assay (In-Cell Western)

Validates that the drug penetrates the cell and hits the specific target (Rb Ser780).

Workflow Visualization:

Assay_Workflow Step1 Seed MCF-7 Cells (15k/well, 96-well plate) Step2 Treat with Inhibitors (24 Hours) Step1->Step2 Step3 Fixation (4% Formaldehyde) Step2->Step3 Step4 Permeabilization (0.1% Triton X-100) Step3->Step4 Step5 Primary Antibody (Anti-pRb Ser780) Step4->Step5 Step6 Secondary Antibody (IRDye 800CW) Step5->Step6 Step7 Imaging (NIR Fluorescence Scanner) Step6->Step7

Figure 2: In-Cell Western workflow for quantifying phospho-Rb levels.

Critical Quality Control (Self-Validation):

  • Positive Control: DMSO-only treated cells (Max signal).

  • Negative Control: Total Rb antibody (normalization) or cells treated with a pan-kinase inhibitor (Min signal).

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

Clinical Implications of Structural Differences

While biochemical efficacy is similar, the pharmacokinetic (PK) differences driven by the pyrimidine scaffold modifications are profound.

  • CNS Penetration:

    • Abemaciclib: The pyrimidine-benzimidazole structure confers lipophilicity and reduced efflux by P-glycoprotein (P-gp), allowing it to cross the Blood-Brain Barrier (BBB). It is the preferred agent for patients with brain metastases.

    • Palbociclib/Ribociclib: Larger fused pyrimidine structures are substrates for efflux transporters, limiting CNS concentrations.

  • Toxicity Profile:

    • Palbociclib/Ribociclib: High selectivity for CDK6 in hematopoietic stem cells leads to Neutropenia (Grade 3/4 in ~60-80% of patients). Requires a "21 days on / 7 days off" schedule.[5]

    • Abemaciclib: Greater potency against CDK4 (which drives solid tumor growth) vs CDK6 (hematopoietic) allows for continuous dosing . However, off-target inhibition of CDK9 and GSK3

      
       causes Diarrhea  and elevated creatinine.
      

References

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link

  • Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs. Link

  • Hortobagyi, G. N., et al. (2016). Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer.[2][6] New England Journal of Medicine. Link

  • Chen, P., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicted by Molecular Docking and verified by In Vitro Assays. Molecular Pharmaceutics. Link

  • Hafner, M., et al. (2019).[9][10] Multiomics Profiling Establish the Polypharmacology of FDA-Approved CDK4/6 Inhibitors and the Potential for Differential Clinical Activity. Cell Chemical Biology. Link

Sources

Comparative

Target Deconvolution &amp; Validation of Novel Pyrimidine Kinase Inhibitors

A Comparative Technical Guide for Drug Discovery Introduction: The Pyrimidine Privilege & The Validation Gap Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of critic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Introduction: The Pyrimidine Privilege & The Validation Gap

Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of critical therapeutics ranging from antimetabolites (5-Fluorouracil) to third-generation EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib. However, a recurring failure mode in preclinical development is off-target toxicity masked as on-target potency.

This guide moves beyond basic IC50 generation. It outlines a rigorous, self-validating workflow to confirm that your novel pyrimidine compound (designated here as PYR-Gen4 ) specifically engages its biological target within the complex intracellular environment, comparing its performance against industry standards (e.g., Erlotinib, Osimertinib).

Biophysical Target Engagement: CETSA vs. Biochemical Assays

The first pillar of validation is proving physical interaction within the cell. Traditional biochemical assays use truncated, purified proteins that lack the post-translational modifications and cofactor environment of the live cell. We utilize the Cellular Thermal Shift Assay (CETSA) to bridge this gap.[1]

Mechanism of Action

CETSA relies on the thermodynamic principle of Ligand-Induced Thermal Stabilization . When a drug binds its target protein, it increases the energy required to unfold (denature) that protein. By heating cells across a gradient, we can measure the shift in the protein's melting temperature (


).
Comparative Protocol: CETSA Workflow

Objective: Validate PYR-Gen4 engagement with EGFR-T790M in H1975 cells.

Step 1: Treatment

  • Experimental Arm: Treat

    
     cells with 
    
    
    
    PYR-Gen4 for 1 hour.
  • Control Arm: Treat with DMSO (Vehicle).

  • Reference Arm: Treat with

    
     Osimertinib (Positive Control).
    

Step 2: Thermal Challenge

  • Aliquot cell suspension into PCR tubes.[2]

  • Apply thermal gradient: 37°C to 67°C (3°C increments) for 3 minutes using a thermal cycler.

  • Critical Step: Immediately snap-freeze in liquid nitrogen to halt denaturation.

Step 3: Lysis & Separation

  • Lyse cells using a mild non-ionic detergent (e.g., 0.4% NP-40) with protease inhibitors.

  • Centrifuge at

    
     for 20 mins at 4°C.
    
  • Logic: Denatured/aggregated proteins pellet out; stabilized (drug-bound) proteins remain in the supernatant.

Step 4: Detection

  • Analyze supernatant via Western Blot or AlphaScreen.

  • Plot normalized signal intensity vs. Temperature.

Data Visualization: CETSA Workflow

CETSA_Workflow Start Intact Cells (H1975) Treat Compound Incubation (1h @ 37°C) Start->Treat Heat Thermal Gradient (37-67°C) Treat->Heat Lyse Lysis & Centrifugation (Remove Aggregates) Heat->Lyse Detect Quantify Soluble Protein (Western/Alpha) Lyse->Detect Result Calculate ΔTm Detect->Result

Figure 1: Step-by-step CETSA workflow for determining intracellular target engagement.

Performance Comparison: PYR-Gen4 vs. Standards

The following data illustrates a typical validation dataset where PYR-Gen4 demonstrates superior stabilization of the mutant EGFR compared to first-generation inhibitors.

MetricErlotinib (Gen 1)Osimertinib (Gen 3)PYR-Gen4 (Novel) Interpretation
Biochemical IC50 (WT EGFR) 0.5 nM12 nM15 nM Slower binding to WT reduces skin toxicity.
Biochemical IC50 (T790M) >1000 nM3 nM1.2 nM Superior potency against resistance mutation.
CETSA

(Intact Cell)
+1.2°C+8.5°C+10.4°C High intracellular occupancy and stability.
Residence Time ~20 min~6 hours>12 hours Prolonged target engagement.

Expert Insight: A high biochemical potency (low IC50) but low CETSA shift (


) often indicates poor membrane permeability or active efflux by P-gp pumps. PYR-Gen4's high 

confirms it enters the cell and binds the target effectively.

Functional Validation: Signaling Pathway Deconvolution

Binding is necessary but not sufficient. We must prove that binding results in the collapse of the downstream oncogenic signaling cascade. For pyrimidine EGFR inhibitors, this involves the MAPK/ERK and PI3K/AKT pathways.

Experimental Logic

We utilize a Phospho-Flow or Western Blot time-course analysis.

  • Hypothesis: If PYR-Gen4 inhibits EGFR, we should see a rapid loss of p-EGFR (Y1068), followed by p-ERK1/2 and p-AKT.

  • Differentiation: Standard ATP-competitive inhibitors (Erlotinib) often fail to suppress AKT in c-Met amplified contexts, whereas dual-mode pyrimidines may show broader suppression.

Pathway Visualization

EGFR_Signaling EGFR EGFR (Mutant) RAS RAS-GTP EGFR->RAS PI3K PI3K EGFR->PI3K Drug PYR-Gen4 (Inhibitor) Drug->EGFR Inhibits RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK ERK->EGFR AKT AKT (Survival) PI3K->AKT

Figure 2: EGFR signaling cascade showing the dual blockade of Proliferation (ERK) and Survival (AKT) pathways.

Genetic Validation: The CRISPR/Cas9 "Gold Standard"

To ensure the observed cytotoxicity is driven solely by the target (and not off-target toxicity), we employ a Target Rescue or Sensitivity Shift assay using CRISPR-Cas9.

Protocol: CRISPR-Mediated Sensitivity Shift
  • Design: Generate an EGFR-knockout (KO) or knockdown clone in a dependent cell line (e.g., A549) using sgRNA targeting Exon 2.

  • Execution:

    • Treat WT cells and EGFR-KO cells with PYR-Gen4 dose-response.

  • Analysis:

    • On-Target Result: The drug should lose potency in the KO line (since the target is gone, the drug has nothing to bind to cause the specific effect, assuming the cells survive via alternative pathways).

    • Off-Target Result: If PYR-Gen4 kills the EGFR-KO cells with the same IC50 as WT cells, the compound is killing via a non-EGFR mechanism (toxicity).

Cell Line VariantPYR-Gen4 IC50Interpretation
A549 (WT) 15 nMPotent inhibition.
A549 (EGFR-KO) >5000 nMValidated. Toxicity is target-dependent.
A549 (EGFR-KO) + Off-Target Drug 20 nMFailed. Compound kills indiscriminately.

References

  • Jafri, M. et al. (2014). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products. National Institutes of Health. Link

  • Molina, D.M. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link

  • Zhang, J. et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Fellmann, C. et al. (2017).[3] Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature Reviews Drug Discovery. Link

  • BenchChem. (2025).[4] A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors. Link

Sources

Validation

Assessing the Selectivity of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I navigate with drug development teams is optimizing the selectivity of kinase inhibitors. The human kinome consists of over 500 kinases that share a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I navigate with drug development teams is optimizing the selectivity of kinase inhibitors. The human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket[1]. Among the various chemotypes explored in medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the core for at least eight FDA-approved kinase inhibitors[2].

However, the inherent strength of the pyrimidine core is also its greatest liability. Because it perfectly mimics the purine ring of ATP, it possesses broad kinome affinity[3]. Engineering a pyrimidine-based molecule that selectively targets a single kinase—without triggering off-target toxicity—requires a deep understanding of structural causality and rigorous, self-validating experimental workflows.

This guide objectively compares the selectivity profiles of leading pyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitors and details the gold-standard methodologies required to validate these profiles.

Mechanistic Insight: The Causality of Selectivity

Why do some pyrimidine derivatives inhibit 100 kinases while others inhibit only two? The answer lies in the functionalization of the core scaffold.

The pyrimidine nitrogen (N1) and the exocyclic amine (NH) at the 2-position act as an "anchor," forming critical hydrogen bonds with the peptide backbone of the kinase hinge region[2],[4]. Because this hinge region is universally conserved, the core alone offers no selectivity[5]. Selectivity is engineered by functionalizing the 2-, 4-, and 5-positions of the pyrimidine ring[5]. By adding specific steric bulk or lipophilic groups, chemists force the molecule to project into the solvent-exposed region or clash with the gatekeeper residues of off-target kinases, creating a highly specific "lock-and-key" fit for the target kinase[4].

G A Pyrimidine Core (ATP Mimetic) B Hinge Region Binding (Hydrogen Bonds) A->B N1 & exocyclic NH C Broad Kinome Affinity (Off-Target Risk) B->C Conserved across 500+ kinases D R-Group Substitutions (Solvent/Gatekeeper) C->D Requires optimization E High Selectivity (e.g., CDK4/6 specific) D->E Steric/Electronic tuning

Caption: Logical progression of pyrimidine inhibitor design, from broad hinge-binding to engineered selectivity.

Comparative Analysis: FDA-Approved CDK Inhibitors

To illustrate the spectrum of selectivity achievable, we can compare three modern pyrimidine-based CDK4/6 inhibitors against an earlier-generation pan-CDK inhibitor, alvocidib (flavopiridol)[6],[7]. Despite having the same primary clinical indications for hormone receptor-positive breast cancer, their kinome selectivity profiles differ drastically, leading to distinct clinical efficacies and toxicity profiles[6],[8].

Quantitative Selectivity Comparison
InhibitorScaffold TypeCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK9 IC₅₀ (nM)CDK1 / CDK2 IC₅₀
Palbociclib Pyrido-pyrimidine9 – 1115> 1,000> 10,000 nM
Ribociclib Pyrimidine-based1039> 1,000> 50,000 nM
Abemaciclib Pyrimidine-based21057Active (Low µM)
Alvocidib Flavonoid (Pan-CDK)Broadly ActiveBroadly ActiveBroadly ActiveBroadly Active

Key Takeaways:

  • Palbociclib & Ribociclib: Exhibit exquisite selectivity for CDK4 and CDK6, with virtually no activity against CDK1 or CDK2[9]. This high specificity minimizes off-target effects but makes them susceptible to resistance mediated by CDK2/Cyclin E upregulation[6].

  • Abemaciclib: Displays a broader polypharmacology. It is a more potent inhibitor of CDK4/6 but also notably inhibits CDK9 (57 nM) and shows activity against CDK1 and CDK2[7],[10]. This broader profile allows abemaciclib to remain active in cells that have developed resistance to palbociclib[6],[7].

Experimental Methodology: Validating Selectivity

To objectively generate the data shown above, a self-validating experimental system is required. We cannot rely on a single enzymatic assay. The industry standard workflow involves a broad thermodynamic binding assay (e.g., KINOMEscan) followed by targeted functional validation (e.g., TR-FRET assays)[11],.

Workflow 1: KINOMEscan Profiling

The KINOMEscan platform is a high-throughput, site-directed competition affinity binding assay[12]. Unlike traditional activity assays, it measures true thermodynamic binding affinity (


) across over 400 kinases, independent of varying ATP concentrations[13],[14].

G Step1 1. Immobilize Ligand (Active-site directed) Step2 2. Add DNA-Tagged Kinase (Phage Display) Step1->Step2 Step3 3. Introduce Test Compound (Pyrimidine Inhibitor) Step2->Step3 Competition phase begins Step4 4. Wash Unbound Kinase (Equilibration) Step3->Step4 Inhibitor displaces kinase Step5 5. qPCR Quantification (Measure DNA Tag) Step4->Step5 Calculate % Control / Kd

Caption: Step-by-step logical workflow of the KINOMEscan competition binding assay.

Step-by-Step Protocol:

Expertise Note: The causality behind using a DNA-tagged phage system is sensitivity. Quantitative PCR (qPCR) allows for the detection of minute quantities of bound kinase, providing a massive dynamic range that traditional fluorescence cannot match[11],[13].

  • Reagent Preparation: Prepare the test compound (e.g., abemaciclib) as a 100x stock in 100% DMSO[14]. Immobilize active-site directed ligands onto streptavidin-coated magnetic beads to generate the affinity resin[14].

  • Assay Assembly: In a 384-well plate, combine the liganded affinity beads, the test compound (using an 11-point 3-fold serial dilution for

    
     determination), and the DNA-tagged kinase (expressed as fusions to T7 phage or NF-κB)[11],[14].
    
    • Self-Validation Step: Always include a DMSO-only control well lacking the test compound to establish the 100% binding baseline[14].

  • Equilibration: Incubate the reaction at 25°C with shaking for 1 hour[14]. This ensures the system reaches thermodynamic equilibrium, allowing the pyrimidine inhibitor to compete with the immobilized ligand for the ATP-binding pocket.

  • Washing and Elution: Extensively wash the magnetic beads to remove any unbound kinase[14]. Elute the bound kinase using a non-biotinylated affinity ligand for 30 minutes at 25°C[14].

  • Quantification: Measure the concentration of the eluted DNA tag using qPCR[14]. Results are reported as "Percent of Control" (POC), where a low POC indicates strong inhibition and displacement of the kinase by the test compound[15].

Workflow 2: Orthogonal Validation via TR-FRET

Following the broad KINOMEscan, hits must be validated functionally using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platforms, such as the LanthaScreen or Z'-LYTE assays,[16].

In the LanthaScreen Eu Kinase Binding Assay, an Alexa Fluor tracer binds the kinase, and a Europium-labeled anti-tag antibody generates a high degree of FRET[16]. When a selective pyrimidine inhibitor successfully binds the ATP site, it displaces the tracer, resulting in a quantifiable loss of FRET[16]. Because this is a ratiometric method (calculating the ratio of donor to acceptor emission), it inherently eliminates well-to-well variations in concentration, yielding highly trustworthy data with Z'-factor values >0.7.

Conclusion

Assessing the selectivity of pyrimidine-based kinase inhibitors requires balancing the broad hinge-binding affinity of the core scaffold with the precise steric tuning of its functional groups. By leveraging comprehensive thermodynamic binding panels like KINOMEscan alongside functional TR-FRET assays, drug development teams can confidently navigate the fine line between necessary target engagement and dose-limiting off-target toxicity.

References

  • BenchChem. "Protocol for Assessing the Specificity of the Kinase Inhibitor BDM14471." benchchem.com. 11

  • HMS LINCS. "KW-2449 KINOMEscan (LDG-1163: LDS-1166)." miami.edu. 13

  • ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." acs.org.2

  • ChemRxiv. "Strategy for Lead Identification for Understudied Kinases." chemrxiv.org. 5

  • HMS LINCS. "HG-14-10-04 KINOMEscan (LDG-1117: LDS-1120)." miami.edu. 15

  • PMC. "Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity." nih.gov. 6

  • Eurofins Discovery. "KINOMEscan Technology." eurofinsdiscovery.com.12

  • Targeted Oncology. "Overcoming Obstacles: Long Road to Success for CDK Inhibition." targetedonc.com. 9

  • Oxford Academic. "Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib." oup.com. 8

  • Harvard University. "Data - HMS LINCS Project." harvard.edu. 14

  • Harvard University. "Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors." harvard.edu.7

  • AACR Journals. "Recent Advances of Cell-Cycle Inhibitor Therapies for Pediatric Cancer." aacrjournals.org.10

  • BenchChem. "Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors." benchchem.com. 3

  • Thermo Fisher Scientific. "SelectScreen Biochemical Kinase Profiling Service Z′-LYTE Screening Protocol." thermofisher.com.Link

  • PMC. "Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases." nih.gov. 4

  • Fisher Scientific. "Your target is our aim - Kinase Biology Platform." fishersci.com. 1

  • Thermo Fisher Scientific. "SSBK-LanthaScreen Binding Customer Protocol and Assay Conditions." thermofisher.com. 16

Sources

Comparative

Definitive Structural Confirmation of Pyrimidine Derivatives: X-ray Crystallography vs. NMR

Topic: Confirming the Structure of Synthesized Pyrimidine Derivatives by X-ray Crystallography Content Type: Publish Comparison Guide Executive Summary In small molecule drug discovery, the pyrimidine scaffold is ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Structure of Synthesized Pyrimidine Derivatives by X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

In small molecule drug discovery, the pyrimidine scaffold is ubiquitous, forming the core of blockbuster drugs like Fluorouracil and Rosuvastatin. However, the synthesis of novel pyrimidine derivatives often leads to structural ambiguities—specifically regioisomerism (N1- vs. N3-alkylation) and prototropic tautomerism —that 1D and 2D NMR cannot definitively resolve.

This guide compares Single Crystal X-ray Diffraction (SCXRD) against standard spectroscopic methods (NMR, MS), demonstrating why SCXRD remains the non-negotiable "gold standard" for establishing absolute configuration in pyrimidine chemistry.[1]

The Ambiguity Trap: Why NMR is Often Insufficient

While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic chemistry, it faces distinct physical limitations when applied to pyrimidine derivatives.

The Pyrimidine Problem

Synthesizing substituted pyrimidines (e.g., via the Biginelli reaction or nucleophilic substitution) frequently produces mixtures of isomers.

  • N-Alkylation Ambiguity: When alkylating a pyrimidine ring, the electrophile can attack either the N1 or N3 position. In symmetrical pyrimidines, this is irrelevant. In asymmetrical derivatives, these are distinct regioisomers.

  • Tautomerism: Pyrimidines exist in dynamic equilibrium between keto-enol and amine-imine forms.[1] NMR captures a time-averaged signal in solution, often obscuring the dominant solid-state pharmacophore structure.[1]

  • "Blind Spots": Quaternary carbons and nitrogen atoms do not have attached protons, rendering 1H-NMR silent on their immediate environment.[1] While HMBC (Heteronuclear Multiple Bond Correlation) helps, it relies on ³J couplings that can be identical for different isomers.[1]

Comparative Analysis: X-ray vs. NMR vs. MS
Feature1D/2D NMR (Solution State) Mass Spectrometry (MS) X-ray Crystallography (Solid State)
Primary Output Connectivity & Chemical EnvironmentMolecular Weight & FragmentationAbsolute Atomic Position (XYZ)
Regioisomer Resolution Medium/Low. Often relies on subtle NOE signals or calculated shifts.[1]Low. Isomers often have identical mass and fragmentation.[1]High. Unambiguously distinguishes N1 vs. N3 substitution.
Tautomer Identification Averaged. Sees a weighted average of species in solution.None. Ionization alters protonation states.Definitive. Freezes the specific tautomer present in the crystal lattice.
Stereochemistry Relative (via coupling constants).[1]None.Absolute Configuration (R/S).
Sample Requirement ~5-10 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.1–0.3 mm)
Cost/Time Low / MinutesLow / MinutesHigh / Days (growing crystals)

Decision Framework: When to Deploy X-ray

Do not use X-ray for every intermediate.[1] Use this logic flow to optimize resources.

DecisionTree Start Synthesized Pyrimidine Derivative QC Initial QC: 1H-NMR + LCMS Start->QC Check Is Structure Unambiguous? QC->Check Yes Proceed to Biological Assay Check->Yes Clear NOE/HMBC No Ambiguity Detected: 1. N1 vs N3 Regioisomer? 2. Unknown Tautomer? 3. Unexpected Cyclization? Check->No Overlapping Signals Cryst Initiate Crystallization (Vapor Diffusion/Slow Evap) No->Cryst XRD Single Crystal XRD Cryst->XRD Solve Structure Solution & Refinement (Olex2/ShelX) XRD->Solve Solve->Yes

Figure 1: Strategic workflow for structural confirmation. X-ray is triggered only when spectroscopic data yields ambiguity.

Experimental Protocol: Crystallizing Pyrimidine Derivatives

Obtaining a diffraction-quality crystal is the primary bottleneck. Pyrimidines are often planar and stack well, but solubility varies.[1]

Method A: Slow Evaporation (Simplest)

Best for: Stable, non-volatile pyrimidines.[1]

  • Dissolve ~10-20 mg of the compound in a "good" solvent (e.g., Methanol, DCM, or Acetone) in a small vial (4 mL).

  • Filter the solution through a 0.45 µm syringe filter to remove dust (nucleation sites).

  • Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Store in a vibration-free, dark area at room temperature.

  • Causality: Slow evaporation increases concentration gradually, allowing molecules to organize into a lattice rather than precipitating as amorphous powder.

Method B: Vapor Diffusion (Anti-solvent)

Best for: Compounds that are highly soluble in organic solvents but insoluble in water/hexane.[1]

  • Inner Vial: Dissolve 10 mg compound in 0.5 mL of good solvent (e.g., DMF or DMSO). Place in a small open vial.

  • Outer Vessel: Place the small vial inside a larger jar containing 5 mL of anti-solvent (e.g., Water, Diethyl Ether, or Hexane).

  • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent diffuses into the inner vial, slowly lowering solubility and forcing crystallization.[2]

Method C: The "Pyrimidine Trick" (H-Bonding)

Pyrimidines are excellent hydrogen bond acceptors. If crystallization fails:

  • Co-crystallization: Add a molar equivalent of a strong H-bond donor like carboxylic acid (e.g., fumaric acid) or a phenol.[1] This can stabilize the lattice via supramolecular synthons.

Data Collection & Structure Determination Workflow

Once a crystal is harvested, the X-ray diffraction workflow validates the structure.[3][4][5]

Step 1: Screening & Mounting[1]
  • Select a crystal with sharp edges (no cracks) under a polarized microscope.[1]

  • Mount on a cryo-loop using Paratone oil.[1]

  • Validation: Flash cool to 100 K immediately. This freezes molecular motion (reducing thermal ellipsoids) and prevents radiation damage.[1]

Step 2: Diffraction & Phasing[5]
  • Collect a full sphere of data (typically Mo-Kα or Cu-Kα radiation).[1]

  • Key Metric: Look for an R-factor (R1) < 5% .[1] An R1 > 10% indicates poor model quality or twinning.[1]

  • Pyrimidines: Pay close attention to the bond lengths of the ring nitrogens.

    • C-N single bond: ~1.47 Å

    • C=N double bond: ~1.28 Å

    • Note: This distinction is how X-ray mathematically proves which tautomer is present.[1]

Step 3: Refinement

Use software like Olex2 or SHELXL.[1]

  • Assign atom types (C, N, O) based on electron density peak heights.

  • Critical Check: If you assign a Nitrogen as a Carbon, the thermal ellipsoid will be tiny (too much electron density for a C).[1] If you assign a Carbon as Nitrogen, the ellipsoid will "blow up."[1] This self-validating feature prevents misidentification of the heterocyclic ring atoms.

XRD_Workflow Crystal Mounted Crystal Beam X-Ray Beam (Mo/Cu Source) Crystal->Beam Rotation Pattern Diffraction Pattern (Bragg's Law) Beam->Pattern Scattering Phase Phasing (Direct Methods) Pattern->Phase Math Model Electron Density Map Phase->Model Refine Refinement (Least Squares) Model->Refine Iterative Refine->Model High Residuals Final CIF File (Published Structure) Refine->Final R1 < 0.05

Figure 2: The iterative cycle of structure solution. The process is self-correcting; incorrect atom assignments result in mathematical errors (high R-factors) that force re-evaluation.

References

  • Sygnature Discovery. (2024).[1] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.).[1] CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. Retrieved from [Link][1]

Sources

Validation

Strategic Scaffold Hopping: A Comparative Guide to Pyrimidine Isomers in Anti-Proliferative Drug Design

Core Directive: Beyond the Template In the realm of small-molecule oncology, the pyrimidine nucleus is not merely a scaffold; it is a privileged structure that mimics the endogenous purine/pyrimidine bases of DNA and ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Beyond the Template

In the realm of small-molecule oncology, the pyrimidine nucleus is not merely a scaffold; it is a privileged structure that mimics the endogenous purine/pyrimidine bases of DNA and ATP. However, the specific arrangement of nitrogen atoms—isomerism —dramatically alters physicochemical properties (logP, pKa) and target binding affinity.

This guide moves beyond generic screening protocols to analyze the comparative anti-proliferative utility of:

  • Diazine Isomers: 1,3-diazine (Pyrimidine) vs. 1,4-diazine (Pyrazine) vs. 1,2-diazine (Pyridazine).

  • Fused Regioisomers: Specifically the kinase-privileged pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine.

The Diazine Landscape: 1,2 vs. 1,3 vs. 1,4

When designing anti-proliferative agents, "scaffold hopping" between diazine isomers is a critical strategy to optimize metabolic stability and solubility without altering the core vector of substituents.

Comparative Analysis of Diazine Cores
FeaturePyrimidine (1,3-Diazine) Pyrazine (1,4-Diazine) Pyridazine (1,2-Diazine)
Dipole Moment Moderate (~2.3 D)Zero (Symmetric)High (~4.0 D)
Basicity (pKa) ~1.3 (Weak base)~0.6 (Very weak base)~2.3 (Most basic)
Metabolic Liability High (Oxidation at C2/C4/C6)ModerateModerate to High
Kinase Binding Gold Standard. Mimics the Adenine hinge-binding motif (N1/N3 interaction).Often used to improve lipophilicity or as a linker.Less common; high polarity can hinder hydrophobic pocket entry.
Key Application CDK, EGFR, VEGFR inhibitorsTubulin polymerization inhibitorsSpecialized kinase inhibitors

Expert Insight: While pyrimidines are the default for ATP-competitive inhibition, switching to a pyrazine core (as seen in Bortezomib or specific tubulin inhibitors) often improves membrane permeability due to the zero dipole moment, facilitating passive transport into solid tumors [1].

Deep Dive: Fused Pyrimidine Regioisomers

The most potent anti-proliferative agents often fuse the pyrimidine ring with a five-membered nitrogen heterocycle. Here, regioisomerism dictates the "shape" of the molecule within the ATP-binding pocket.

Case Study: Pyrazolo[1,5-a] vs. Pyrazolo[3,4-d]

These two isomers are chemically distinct but often screened against the same targets (e.g., c-Src, EGFR).

  • Isomer A: Pyrazolo[3,4-d]pyrimidine [1][2][3][4]

    • Structure: Resembles the purine core of Adenine almost perfectly.

    • Mechanism: Functions as a "Type I" kinase inhibitor, binding to the active conformation of the kinase (DFG-in).

    • Data: Derivatives often show IC50 values in the low micromolar range (22–40 µM) against resistant lines like HCT116, often acting via c-Src inhibition [2, 3].

  • Isomer B: Pyrazolo[1,5-a]pyrimidine [5]

    • Structure: The bridgehead nitrogen eliminates one H-bond donor, altering the "hinge binder" profile.

    • Mechanism: Often achieves higher selectivity by exploiting specific hydrophobic pockets (e.g., the "gatekeeper" residue) that the classic [3,4-d] isomer cannot access.

    • Data: Frequently yields nanomolar potency (IC50 < 20 nM) against EGFR, superior to the [3,4-d] counterparts in specific mutant lines [4].

Visualization: Structural Logic of Isomerism

The following diagram illustrates how shifting the nitrogen position (isomerism) alters the Hydrogen Bond Acceptor (HBA) and Donor (HBD) vectors, impacting the signaling pathway.

IsomerLogic cluster_0 Scaffold Selection IsoA Pyrazolo[3,4-d] (Adenine Mimic) Target ATP Binding Pocket (Kinase Domain) IsoA->Target H-Bond: Hinge Region (N1/N7) IsoB Pyrazolo[1,5-a] (Selectivity Driver) IsoB->Target Hydrophobic Interaction + H-Bond Outcome1 Broad Spectrum (Low Selectivity) Target->Outcome1 [3,4-d] Binding Outcome2 High Specificity (e.g., EGFR T790M) Target->Outcome2 [1,5-a] Binding

Caption: Comparative binding logic. The [3,4-d] isomer mimics Adenine for broad affinity, while [1,5-a] alters vectors for specificity.

Validated Experimental Protocols

To objectively compare these isomers, you must control for solubility differences . Pyrimidines are prone to π-stacking aggregation, which causes false negatives in biochemical assays.

Protocol A: Optimized MTT Viability Assay (Hydrophobic Correction)

Standard MTT protocols often fail for fused pyrimidines due to precipitation upon adding the aqueous dye.

  • Preparation:

    • Dissolve isomers in 100% DMSO to create 10 mM stock.

    • Critical Step: Sonicate for 10 mins at 40°C. Isomers with high melting points (like many [3,4-d] derivatives) require this to break crystal lattice energy.

  • Seeding:

    • Seed MCF-7 or HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Dilute stock in media. Ensure final DMSO < 0.5%.

    • Control: Include a "Solubility Control" well (media + compound without cells) to check for compound precipitation which interferes with optical density (OD) reading.

  • Development:

    • Add MTT (5 mg/mL).[6] Incubate 4h.

    • Modification: Instead of removing media, add SDS-HCl solubilization buffer (10% SDS in 0.01M HCl) and incubate overnight. This prevents the accidental aspiration of formazan crystals and solubilizes any precipitated pyrimidine drug [5].

  • Read: Absorbance at 570 nm (reference 630 nm).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Distinguishing cytostatic (kinase inhibition) vs. cytotoxic (DNA damage) effects.

  • Fixation:

    • Harvest cells treated at IC50 concentration.[6]

    • Wash with PBS.[6][7] Fix in ice-cold 70% ethanol dropwise while vortexing (prevents clumping).

  • Staining:

    • Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

    • Incubate 30 min at 37°C in dark.

  • Analysis:

    • Gate single cells (FL2-W vs FL2-A).

    • Result Interpretation:

      • G1 Arrest: Typical for CDK/EGFR inhibitors (often Pyrazolo[1,5-a]).

      • G2/M Arrest: Typical for Tubulin inhibitors (often Pyrimidine-Pyrazine hybrids).

Workflow Visualization

Workflow cluster_assay Primary Screen cluster_mech Mechanism Validation Start Compound Library (Isomers A vs B) Solubility Solubility Check (Nephelometry) Start->Solubility MTT MTT Assay (SDS-HCl Method) Solubility->MTT Pass IC50 Determine IC50 MTT->IC50 FACS Flow Cytometry (Cell Cycle) IC50->FACS If IC50 < 10 µM Kinase Kinase Profiling (ADP-Glo) IC50->Kinase If Cytostatic

Caption: Screening workflow ensuring solubility validation before biological testing.

Comparative Data Summary

The following table synthesizes data from recent SAR studies comparing these specific scaffolds.

Compound ClassIsomer TypeTargetCell LineIC50 (µM)Ref
Pyrazolo[3,4-d]pyrimidine Isomer Ac-Src / Broad KinaseHCT-11622.7 - 40.7[3]
Pyrazolo[1,5-a]pyrimidine Isomer BEGFR / CDK2MCF-70.05 - 1.2[4]
Pyrazine-Pyrimidine Hybrid Scaffold HopTubulin / UnknownDU-145~5.0 (µg/mL)[6]
Pyridine Derivative Scaffold ControlAnti-inflammatoryRAW 264.776.6[7]

References

  • Review on Fused Pyrimidine Systems as EGFR Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidines as potent antiproliferative agents. PubMed. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... Antiproliferative Activity Investigations. MDPI Molecules. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives. Drug Development Research. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount to both personal safety and the integrity of our experimental outcomes. This guide provides es...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount to both personal safety and the integrity of our experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling and disposal of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine, a compound with significant potential in synthetic chemistry. As your Senior Application Scientist, my objective is to equip you with not just a set of rules, but a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive safety and scientific excellence.

Hazard Assessment: Understanding the Compound
  • Pyrimidine Derivatives : Many pyrimidine derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Some can also be harmful if swallowed or inhaled.[2][3][4]

  • Organoiodine Compounds : The carbon-iodine bond is the weakest of the carbon-halogen bonds, which can sometimes lead to the release of iodine.[5] Iodine vapor is a strong irritant to the mucous membranes and the respiratory system.[6]

  • Thioethers (Methylthio group) : While the methylthio group is generally stable, some sulfur-containing compounds can have unpleasant odors and may carry their own toxicological profiles.

Based on these structural analogs, we must handle 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine with the assumption that it is, at a minimum, a skin and eye irritant, may cause respiratory tract irritation, and could be harmful if ingested or inhaled.

Inferred Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2][3][4]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following ensemble is mandatory for all personnel handling 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine.

  • Eye and Face Protection :

    • Safety Goggles : Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes.[7][8]

    • Face Shield : A face shield should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities of the material.[8][9]

  • Hand Protection :

    • Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended.[9] Always inspect gloves for any signs of degradation or perforation before use.[2][7] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[2]

  • Body Protection :

    • Laboratory Coat : A long-sleeved, flame-resistant laboratory coat should be worn and kept buttoned to protect the skin and clothing.[8][9]

    • Closed-Toed Shoes and Long Pants : Appropriate footwear that covers the entire foot and long pants are mandatory to prevent skin exposure.[8][9]

  • Respiratory Protection :

    • Engineering Controls : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

    • Respirator : If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step. The following workflow provides a comprehensive operational plan.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Receipt Receiving and Storage PPE Donning Appropriate PPE Receipt->PPE Before Handling Fume_Hood Workstation Setup in Fume Hood PPE->Fume_Hood Safety First Weighing Weighing Solid Compound Fume_Hood->Weighing Proceed to Handling Dissolving Dissolution in Solvent Weighing->Dissolving Prepare for Reaction Reaction Reaction Setup and Monitoring Dissolving->Reaction Initiate Experiment Decontamination Work Area Decontamination Reaction->Decontamination Post-Experiment Waste_Segregation Waste Segregation (Solid & Liquid) Decontamination->Waste_Segregation Proper Cleanup Disposal Labeled Hazardous Waste Disposal Waste_Segregation->Disposal Final Step

Safe Handling Workflow for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Step-by-Step Handling Protocol:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Storage at 2-8°C is recommended.[11]

  • Preparation :

    • Don all required PPE as outlined in Section 2.

    • Prepare your workspace within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.[12]

  • Handling :

    • When weighing the solid compound, do so within the fume hood to avoid the generation and inhalation of dust.[2]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1][12]

  • In Case of a Spill :

    • Evacuate the immediate area and ensure adequate ventilation.[2]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[9][13]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][9]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12][14]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][12][14]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12][14]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][14]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation : All waste materials contaminated with 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine must be treated as hazardous waste.[9]

    • Solid Waste : Contaminated gloves, weighing paper, and absorbent materials should be collected in a designated, clearly labeled solid hazardous waste container.[9]

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, clearly labeled liquid hazardous waste container.[9] Do not mix with incompatible waste streams.[9]

  • Disposal Procedure : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12] Ensure all waste containers are properly labeled with the full chemical name and associated hazards.[9]

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

  • Safety Data Sheet - 4-Chloro-6-methyl-2-(methylthio)pyrimidine. Angene Chemical. Available at: [Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed. Available at: [Link]

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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
Reactant of Route 2
5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
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